Cdk9-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FN5O2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[[4-(4-fluoro-2-phenylmethoxyphenyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33) |
InChI Key |
LCXZICIILKXCSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Cdk9-IN-22" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of Cyclin-Dependent Kinase 9 (CDK9) as a therapeutic target and details the chemical properties, and evaluation methodologies for known CDK9 inhibitors.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription.[1][2][3] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcription elongation.
The dysregulation of transcriptional processes is a hallmark of many cancers, which often rely on the continuous expression of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC) for their survival and proliferation.[1][4] CDK9 is essential for the transcription of these key survival genes, making it an attractive target for cancer therapy.[4][5] Inhibition of CDK9 leads to the downregulation of these critical proteins, ultimately inducing apoptosis in cancer cells.[2][6][7] Consequently, the development of potent and selective CDK9 inhibitors is an active area of research in oncology.[1][2][5]
Chemical Structures and Properties of Representative CDK9 Inhibitors
A number of small molecule inhibitors targeting CDK9 have been developed, ranging from broad-spectrum CDK inhibitors to highly selective agents. The high degree of structural similarity in the ATP-binding pocket among CDK family members has made the development of selective CDK9 inhibitors a significant challenge.[2][8] Below is a summary of some key CDK9 inhibitors.
| Compound Name | Chemical Scaffold | CDK9 IC50 | Selectivity Profile (IC50) | Key Features |
| Flavopiridol | Flavonoid | ~20 nM[8] | Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK7)[6][8] | First CDK inhibitor to enter clinical trials; poor selectivity leads to toxicity.[8] |
| LDC000067 | Aminopyrimidine | 44 nM[6] | >55-fold vs. CDK2; >230-fold vs. CDK6/7[6] | Highly selective research tool for studying CDK9 function.[6][7] |
| NVP-2 | Aminopyrimidine | <0.514 nM[2] | ~700-fold vs. DYRK1B; highly selective across kinome[2] | A potent and highly selective chemical probe for CDK9.[2] |
| JSH-150 | Not Specified | 6 nM[2] | ~300 to 10,000-fold selectivity over other CDKs[2] | Potent antiproliferative effects in various cancer cell lines.[2] |
| KB-0742 | Not Specified | 6 nM (at 10 µM ATP)[2] | >50-fold over other CDKs; >100-fold vs. cell-cycle CDKs[2] | Orally bioavailable; in clinical trials for solid tumors and lymphomas.[2] |
| Dinaciclib | Pyrazolopyrimidine | 4 nM[9] | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9. | Has been evaluated in multiple clinical trials. |
| MC180295 | Not Specified | Not Specified | Not Specified | A promising antitumor inhibitor, though noted to be less effective than some others in certain melanoma cell lines.[5] |
Experimental Protocols
The characterization of CDK9 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
In Vitro CDK9 Kinase Assay (Luminescent - ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Peptide substrate (e.g., a generic CDK substrate or a specific p-TEFb substrate)
-
ATP at a concentration near the Km for CDK9
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White opaque multi-well plates (96- or 384-well)
-
Luminometer
Methodology:
-
Reaction Setup: In a multi-well plate, add 2.5 µL of the test inhibitor at various concentrations (or 5% DMSO for controls).
-
Enzyme Addition: Add 2.5 µL of CDK9/Cyclin T1 enzyme solution to each well.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[10]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK9 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of the inhibitor.
Target Engagement Western Blot
This method is used to confirm that the inhibitor is engaging its target, CDK9, within the cell by observing the phosphorylation status of its downstream substrate, RNA Polymerase II.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-total RNAPII, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Treat cells with the CDK9 inhibitor at various concentrations and for different time points.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight. Subsequently, wash and probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. A potent CDK9 inhibitor should show a dose-dependent decrease in the phosphorylation of RNAPII at Serine 2, and a decrease in the levels of short-lived proteins like Mcl-1. GAPDH or total RNAPII can be used as a loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the role of CDK9 and the development of its inhibitors.
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Caption: Workflow for CDK9 Inhibitor Discovery and Development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy [scirp.org]
- 9. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Role of Selective CDK9 Inhibition in Transcription Regulation
Audience: Researchers, scientists, and drug development professionals.
Scope: This document details the core function of Cyclin-Dependent Kinase 9 (CDK9) in transcriptional regulation and the molecular impact of its selective inhibition. While the specific compound "Cdk9-IN-22" is not widely characterized in public literature, this guide will utilize the well-documented, potent, and highly selective CDK9 inhibitor NVP-2 as a representative model. The principles, mechanisms, and experimental protocols described herein are broadly applicable to the study of novel selective CDK9 inhibitors.
The Central Role of CDK9 in Eukaryotic Transcription
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that serves as the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] In partnership with its primary regulatory subunit, Cyclin T1, CDK9 is a master regulator of gene expression.[2] Its principal function is to release RNA Polymerase II (RNAPII) from a state of promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes.[1][3]
Upon recruitment to a gene promoter, RNAPII synthesizes a short RNA transcript before stalling approximately 20-60 nucleotides downstream of the transcription start site (TSS). This pause is actively maintained by negative regulatory factors, including the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[3]
The recruitment of the active P-TEFb complex (CDK9/Cyclin T1) resolves this pause. CDK9 executes this function by phosphorylating key substrates:
-
The C-Terminal Domain (CTD) of RNAPII: CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD.[2] This phosphorylation event serves as a scaffold for the recruitment of additional elongation and RNA processing factors.
-
Negative Elongation Factors: CDK9 phosphorylates subunits of both DSIF and NELF.[3] Phosphorylation of NELF causes its dissociation from the transcription machinery, while phosphorylation converts DSIF from a repressive to a processive factor, thereby facilitating productive elongation.[2][3]
This coordinated series of phosphorylation events unleashes RNAPII, allowing it to proceed with the productive elongation of the mRNA transcript.[4] Cancer cells, particularly those driven by the overexpression of transcription factors like MYC, exhibit a profound dependency on this process, making CDK9 a compelling therapeutic target.[5]
Quantitative Profile of a Selective CDK9 Inhibitor: NVP-2
NVP-2 is an aminopyrimidine-derived ATP-competitive inhibitor characterized by its high potency and selectivity for CDK9.[2][3] A summary of its inhibitory profile is essential for its application as a chemical probe and for understanding its biological effects.
| Parameter | Target/Cell Line | Value | Remarks | Source |
| Biochemical IC₅₀ | CDK9/CycT1 | <0.514 nM | Demonstrates very high potency against the target kinase. | [2][3] |
| Biochemical IC₅₀ | DYRK1B | 350 nM | ~700-fold less potent than against CDK9. | [3] |
| Biochemical IC₅₀ | CDK1 | 584 nM | >1000-fold selectivity over a key cell cycle CDK. | [2] |
| Biochemical IC₅₀ | CDK2 | 706 nM | >1000-fold selectivity. | [2] |
| Biochemical IC₅₀ | CDK7 | >10 µM | Excellent selectivity over the CDK-activating kinase. | [2][3] |
| Cellular IC₅₀ | MOLT4 (Leukemia) | 9 nM | Potent anti-proliferative activity in a cancer cell line. | [2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols for Characterizing CDK9 Inhibitors
The following protocols provide a framework for assessing the biochemical potency, cellular target engagement, and anti-proliferative effects of a selective CDK9 inhibitor like NVP-2.
Protocol: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol outlines a luminescent-based kinase assay to determine the IC₅₀ of an inhibitor against CDK9. The assay measures the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate or recombinant RNAPII CTD fragment)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (at a concentration near the Kₘ for the enzyme)
-
Test Inhibitor (e.g., NVP-2) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating: Prepare a serial dilution of the CDK9 inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Enzyme Addition: Dilute the CDK9/Cyclin T1 enzyme to the desired working concentration in kinase buffer. Add 5 µL of the diluted enzyme to each well containing the compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Prepare a solution of substrate and ATP in kinase buffer. Add 5 µL of this solution to each well to start the reaction. Incubate the plate at 30°C for 1 hour.
-
Terminate Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Normalize the data using "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Proliferative Effects of Cdk9-IN-22 in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. Its inhibition offers a compelling strategy to suppress the proliferation of cancer cells, which often exhibit a strong dependence on transcriptional machinery for their survival and growth. This technical guide delves into the effects of Cdk9-IN-22, a potent inhibitor of CDK9, on cancer cell proliferation, providing a comprehensive overview of its mechanism of action, efficacy, and the experimental methodologies used for its characterization.
Core Efficacy and Mechanism of Action
This compound demonstrates potent and selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition disrupts the transcriptional machinery essential for the expression of short-lived anti-apoptotic proteins and key oncogenes, ultimately leading to a halt in cancer cell proliferation and the induction of programmed cell death.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified through biochemical assays, revealing its high potency for CDK9.
| Target | IC50 (nM) |
| CDK9 | 10.4[1][2][3][4][5][6][7] |
| CDK2 | 876.2[1][2][3][4][5][6][7] |
This compound's Impact on Cancer Cell Biology
Inhibition of CDK9 by this compound triggers a cascade of events within cancer cells, culminating in anti-proliferative and pro-apoptotic outcomes.
-
Induction of Apoptosis: By suppressing the transcription of key survival proteins, this compound effectively induces programmed cell death in cancer cells[1][4].
-
Cell Cycle Arrest: Treatment with this compound leads to a blockade in the G2/M phase of the cell cycle, preventing cancer cells from proceeding through mitosis and further proliferation[1][4].
-
Transcriptional Repression: The compound decreases the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (p-RNAPII S2), a direct marker of CDK9 activity, leading to a global downregulation of transcription[1][4]. It also leads to a decrease in the overall levels of the CDK9 protein itself[1][4].
Signaling Pathway Modulation
The primary mechanism of action of this compound is the direct inhibition of the CDK9 signaling pathway. This pathway is central to the process of transcriptional elongation.
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Polymerase II phosphorylation and blocking transcription, leading to reduced cancer cell proliferation.
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not publicly available in peer-reviewed literature, the following represents standard methodologies for assessing the efficacy of CDK9 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of CDK9 kinase activity.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Cdk9-IN-22 preclinical in vitro studies
An In-Depth Technical Guide to the Preclinical In Vitro Evaluation of a Novel CDK9 Inhibitor
Disclaimer: The following guide details the comprehensive preclinical in vitro characterization of a potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor. As no public data is available for a compound specifically named "Cdk9-IN-22," this document will serve as a technical whitepaper outlining the essential studies, data presentation, and experimental methodologies for a representative, hypothetical CDK9 inhibitor, using illustrative data based on published findings for other selective CDK9 inhibitors.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1. P-TEFb promotes gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors, releasing RNAP II from promoter-proximal pausing. Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). This transcriptional addiction makes CDK9 a compelling therapeutic target.
This guide provides a detailed overview of the core in vitro studies required to characterize a novel, selective CDK9 inhibitor, from initial biochemical potency and selectivity profiling to cellular mechanism of action and anti-cancer activity.
Biochemical Profile: Potency, Selectivity, and Mechanism of Action
The initial characterization of a CDK9 inhibitor involves determining its potency against the target enzyme, its selectivity against other kinases (especially other CDKs), and its mechanism of inhibition.
Kinase Inhibitory Potency and Selectivity
A primary goal is to develop inhibitors that are highly selective for CDK9 to minimize off-target effects. Due to the conserved nature of the ATP-binding pocket among the CDK family, achieving high selectivity is a significant challenge. The inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC50).
Table 1: Biochemical Inhibitory Activity of a Representative CDK9 Inhibitor
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | <1 |
| CDK1/CycB | >5,000 |
| CDK2/CycE | >1,000 |
| CDK4/CycD1 | >10,000 |
| CDK5/p25 | >10,000 |
| CDK6/CycD3 | >10,000 |
| CDK7/CycH | >1,000 |
Data is representative of a highly selective CDK9 inhibitor based on published profiles of compounds like NVP-2 and KB-0742.
Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., a generic peptide substrate like PDKtide)
-
ATP at a concentration near its Km for the enzyme
-
Test inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 2X enzyme/substrate mixture (containing CDK9/CycT1 and substrate peptide in kinase buffer).
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to vehicle controls and determine IC50 values by fitting the data to a four-parameter dose-response curve.
-
Mechanism of Action: ATP Competition
Most kinase inhibitors function by competing with ATP for binding to the catalytic site. This is a crucial mechanistic detail to confirm.
Caption: ATP-competitive mechanism of CDK9 inhibition.
Cellular Activity and On-Target Effects
Demonstrating that the inhibitor engages CDK9 in a cellular context and produces the expected downstream biological effects is critical.
Cellular Target Engagement and Biomarker Modulation
The primary function of CDK9 is to phosphorylate Serine 2 (Ser2) of the RNAP II CTD. Inhibition of CDK9 should therefore lead to a dose-dependent decrease in p-Ser2 levels in cells.
Table 2: Cellular Activity of a Representative CDK9 Inhibitor in MOLT-4 Cells (Acute Lymphoblastic Leukemia)
| Cellular Endpoint | IC50 (nM) |
| p-RNAP II (Ser2) Inhibition | 15 |
| Mcl-1 Protein Downregulation | 25 |
| MYC Protein Downregulation | 30 |
Experimental Protocol: Western Blot for p-RNAP II (Ser2)
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium with 10% FBS
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-p-RNAPII (Ser2), anti-total RNAPII, anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MOLT-4 cells in 6-well plates and allow them to adhere or stabilize. Treat cells with a serial dilution of the CDK9 inhibitor for 4-6 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager. Quantify band intensity and normalize p-RNAP II (Ser2) levels to total RNAP II or a loading control like Actin.
Caption: Western blot experimental workflow.
Anti-proliferative and Apoptotic Activity
Inhibition of CDK9 is expected to suppress the proliferation of cancer cells and induce apoptosis, primarily by downregulating the transcription of key survival proteins like Mcl-1.
Table 3: Anti-proliferative Activity of a Representative CDK9 Inhibitor
| Cell Line | Cancer Type | GI50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 40 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 55 |
| MCF-7 | Breast Cancer (ER+) | 150 |
| HCT116 | Colorectal Carcinoma | 210 |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at an appropriate density. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of the CDK9 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for
The Role of CDK9 in Cellular Proliferation and Disease
An in-depth analysis of the publicly available scientific literature and patent databases did not yield specific information for a compound designated "Cdk9-IN-22." This suggests that "this compound" may be an internal designation for a compound that has not yet been disclosed in publicly accessible resources, or it may be referred to by a different name in publications.
While a comprehensive guide on "this compound" cannot be provided due to the absence of specific data, this report will deliver a detailed overview of the biological activity of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, drawing on data from well-characterized compounds to provide a framework for understanding the potential activity of a novel CDK9 inhibitor. This guide will adhere to the requested format, including data tables, experimental protocols, and visualizations, using representative information from the field of CDK9 inhibition.
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] In partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), CDK9 forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, thereby releasing Pol II from promoter-proximal pausing and enabling productive transcription elongation.[3][4]
Dysregulation of CDK9 activity has been implicated in a variety of diseases, most notably cancer.[5][6] Many cancer cells exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making them particularly vulnerable to the inhibition of CDK9.[5] By blocking CDK9 activity, inhibitors can lead to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[5][7] This dependency makes CDK9 an attractive therapeutic target for various hematological malignancies and solid tumors.[5][8]
Quantitative Analysis of Representative CDK9 Inhibitors
To illustrate the typical potency and selectivity of CDK9 inhibitors, the following table summarizes publicly available data for several well-characterized compounds.
| Compound Name | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) | Cell-based Potency (IC50 in nM) | Reference |
| NVP-2 | < 0.514 | DYRK1B (350), >700-fold selective for CDK9 | MOLT4 cells (9) | [3] |
| AZD4573 | < 4 | >50-fold selective over other CDKs | - | [9] |
| Atuveciclib (BAY-1143572) | 13 | CDK2 (>1300) | - | [9] |
| MC180295 | 5 | At least 22-fold selective over other CDKs | - | [9] |
| KB-0742 | 6 | >50-fold selective over other CDKs | - | [9] |
| CDDD11-8 | - | - | MDA-MB-453 (281), MDA-MB-468 (342), MDA-MB-231 (658), MFM-223 (737) | [10] |
Key Experimental Protocols for Evaluating CDK9 Inhibitors
The biological activity of CDK9 inhibitors is typically characterized through a series of in vitro and in vivo experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the CDK9 enzyme.
Methodology:
-
Recombinant human CDK9/cyclin T1 enzyme is incubated with a specific peptide substrate and ATP.
-
The inhibitor compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).[11]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with the inhibitor at a range of concentrations.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).
-
The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined.[10]
Apoptosis Assay
Objective: To determine if the inhibitor induces programmed cell death.
Methodology:
-
Cells are treated with the inhibitor at various concentrations and time points.
-
Apoptosis can be assessed by several methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI stains necrotic cells. Stained cells are quantified by flow cytometry.
-
Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to CDK9 function and inhibitor evaluation.
Caption: A diagram of the CDK9 signaling pathway in transcription.
Caption: A typical experimental workflow for evaluating a novel CDK9 inhibitor.
References
- 1. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-22: A Technical Overview for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology and other disease areas. As a core component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is a hallmark of various cancers, which exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins. Cdk9-IN-22 has emerged as a potent inhibitor of CDK9, demonstrating significant anti-proliferative and pro-apoptotic activity, positioning it as a promising candidate for further therapeutic investigation. This document provides a comprehensive technical guide to the core data available for this compound.
Core Properties of this compound
This compound is a potent and selective inhibitor of CDK9. The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of CDK9, leading to a downstream cascade of cellular events culminating in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound. This data has been compiled from publicly available sources, primarily from the supplier MedChemExpress.
| Parameter | Value | Target | Notes |
| IC50 | 10.4 nM | CDK9 | In vitro kinase assay. |
| IC50 | 876.2 nM | CDK2 | Demonstrates selectivity for CDK9 over CDK2. |
| CAS Number | 2872677-61-5 | - | Chemical Abstracts Service registry number. |
Table 1: In Vitro Inhibitory Activity of this compound
| Cellular Effect | Observation | Notes |
| Apoptosis | Induces apoptosis | Specific cell lines and concentrations not detailed in public sources. |
| Cell Cycle | Arrests cell cycle at G2/M phase | Specific cell lines and concentrations not detailed in public sources. |
| Protein Expression | Decreases p-RNAPII (S2) and CDK9 protein levels | Indicates target engagement and potential for inducing protein degradation. |
| Proliferation | Exhibits anti-proliferative and anti-tumor activity | Specific models and efficacy data are not publicly available. |
Table 2: Cellular and Anti-tumor Activity of this compound
Signaling Pathway
The primary signaling pathway affected by this compound is the transcriptional regulation machinery. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of key survival proteins.
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and leading to apoptosis.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following represents standard methodologies for evaluating CDK9 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against CDK9 and other kinases.
-
Reagents: Recombinant human CDK9/Cyclin T1 and CDK2/Cyclin A enzymes, ATP, substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Pol II), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents: Cancer cell lines of interest, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (e.g., luminescence) according to the manufacturer's protocol.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Western Blot Analysis for Target Engagement
Objective: To confirm the inhibition of CDK9 activity in cells by measuring the phosphorylation of its downstream target, RNA Polymerase II.
-
Reagents: Cancer cell lines, this compound, lysis buffer, primary antibodies (anti-p-RNAPII Ser2, anti-total RNAPII, anti-CDK9, anti-GAPDH), and secondary antibodies.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK9 inhibitor like this compound.
Caption: A standard preclinical workflow for evaluating a novel CDK9 inhibitor.
Conclusion and Future Directions
This compound is a potent and selective CDK9 inhibitor with demonstrated anti-proliferative and pro-apoptotic effects. The available data suggests it is a valuable tool for cancer research and a potential starting point for the development of a clinical candidate. However, a significant amount of further investigation is required. Future studies should focus on:
-
Comprehensive Kinase Profiling: To fully understand the selectivity profile of this compound across the human kinome.
-
In-depth Cellular Characterization: To identify sensitive cancer cell lines and elucidate the full spectrum of its cellular mechanisms of action.
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate its drug-like properties and establish a clear relationship between exposure and target modulation in vivo.
-
In Vivo Efficacy Studies: To assess its anti-tumor activity in relevant animal models of cancer.
-
Toxicology Assessment: To determine its safety profile and therapeutic window.
The successful completion of these studies will be crucial in determining the full therapeutic potential of this compound.
Cdk9-IN-22 for basic research in oncology
An in-depth search has been conducted to gather information on a compound specifically named "Cdk9-IN-22" for the purpose of creating a technical guide for its use in basic oncology research.
Following a comprehensive review of scientific literature and public databases, no specific information, quantitative data, or experimental protocols could be found for a molecule designated as "this compound". This suggests that "this compound" may be an internal development name not yet publicly disclosed, a compound that has not been extensively characterized in published literature, or potentially an incorrect designation.
However, the research has yielded a substantial amount of high-quality data on the role of Cyclin-dependent kinase 9 (CDK9) as a therapeutic target in oncology and on several well-characterized CDK9 inhibitors.
To provide a valuable resource, we propose to create the in-depth technical guide on one of the following topics:
-
A Comprehensive Guide to a Well-Characterized CDK9 Inhibitor: We can focus on a clinically relevant and well-documented CDK9 inhibitor such as KB-0742 , Fadraciclib (CYC065) , or NVP-2 . This guide would include its mechanism of action, quantitative data (IC50 values), detailed experimental protocols from published studies, and the mandatory visualizations you requested.
-
A General Technical Guide to CDK9 Inhibition in Oncology Research: This guide would provide a broader overview of the therapeutic rationale for targeting CDK9, summarize the data for several key inhibitors, and provide general protocols for assessing the activity of CDK9 inhibitors in a research setting.
Please let us know which of these options you would prefer, or if you have an alternative CDK9 inhibitor you would like us to focus on. Once you provide your preference, we will proceed with generating the comprehensive technical guide as per your original request.
Initial Characterization of a Novel CDK9 Inhibitor: A Technical Guide
Disclaimer: As of the latest available data, there is no publicly accessible information specifically identifying a compound designated "Cdk9-IN-22." The following technical guide has been compiled to serve as a representative model for the initial characterization of a novel, potent, and selective CDK9 inhibitor. The data and experimental details presented are synthesized from established methodologies and typical results observed for well-characterized CDK9 inhibitors.
Introduction: The Role of Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic gene transcription.[1][2][3] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its primary regulatory partner Cyclin T1, facilitates the transition from abortive to productive transcriptional elongation.[2][4][5] This is achieved through the phosphorylation of key substrates, including the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2P), and negative elongation factors such as DSIF (DRB Sensitivity Inducing Factor) and NELF (Negative Elongation Factor).[2][5][6][7]
Phosphorylation by P-TEFb releases RNAPII from promoter-proximal pausing, a critical rate-limiting step in the expression of many genes.[5][7] Notably, many of these genes encode for short-lived proteins that are crucial for cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1] Dysregulation of CDK9 activity is frequently observed in various cancers, which become dependent on its function to maintain high levels of transcription for these key survival proteins.[1][2] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy for cancers driven by transcriptional addiction.[1][5]
This document outlines the initial preclinical characterization of a hypothetical, novel CDK9 inhibitor, designated this compound, covering its biochemical potency, kinase selectivity, and cellular activity.
Data Presentation: Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data from the initial characterization of this compound.
Table 1: Biochemical Activity and Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Format |
| CDK9/Cyclin T1 | 2.1 | Luminescent Kinase Assay |
| CDK1/Cyclin B | >10,000 | Luminescent Kinase Assay |
| CDK2/Cyclin A | 850 | Luminescent Kinase Assay |
| CDK4/Cyclin D1 | >10,000 | Luminescent Kinase Assay |
| CDK5/p25 | 4,500 | Luminescent Kinase Assay |
| CDK7/Cyclin H | 1,200 | Luminescent Kinase Assay |
| PIM1 | >10,000 | Luminescent Kinase Assay |
| DYRK1A | >10,000 | Luminescent Kinase Assay |
| GSK3β | >10,000 | Luminescent Kinase Assay |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are the mean of three independent experiments.
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | EC50 (nM) | Assay Format |
| MOLM-13 | Acute Myeloid Leukemia | 15 | Cell Viability Assay |
| MV-4-11 | Acute Myeloid Leukemia | 22 | Cell Viability Assay |
| HCT116 | Colorectal Carcinoma | 85 | Cell Viability Assay |
| MCF7 | Breast Adenocarcinoma | 110 | Cell Viability Assay |
| A549 | Lung Carcinoma | 150 | Cell Viability Assay |
EC50 values represent the concentration of inhibitor required to reduce cell viability by 50% after a 72-hour incubation period and are the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 Biochemical Kinase Assay (Luminescent Format)
This protocol determines the concentration-dependent inhibition of CDK9/Cyclin T1 kinase activity by this compound.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme (BPS Bioscience, Cat# 40307 or similar).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT).
-
CDK substrate peptide (e.g., Cdk7/9tide).
-
ATP at a concentration equal to the Km for the enzyme.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930 or similar).
-
This compound, serially diluted in 100% DMSO.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Prepare a 2X enzyme solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should not exceed 1%.
-
Add 2.5 µL of the 4X inhibitor solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions. Briefly, add 10 µL of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature, then add 20 µL of Kinase Detection Reagent and incubate for a further 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to vehicle controls and determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
3.2 Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, HCT116).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound, serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent lines, 20,000-40,000 for suspension lines) in 100 µL of complete medium.
-
Allow adherent cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate (for suspension cells) and carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate percent viability relative to vehicle-treated cells and determine EC50 values using a four-parameter logistic curve.
-
3.3 Western Blot for RNAPII C-Terminal Domain (CTD) Phosphorylation
This protocol assesses target engagement by measuring the phosphorylation status of a direct downstream substrate of CDK9.
-
Reagents and Materials:
-
Cancer cell line (e.g., MOLM-13).
-
This compound.
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2) (e.g., Abcam ab5095).
-
Anti-RNA Polymerase II Rpb1 (total) (e.g., Cell Signaling Technology #14958).
-
Anti-β-Actin (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a short duration (e.g., 2-6 hours).
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Ser2 RNAPII overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total RNAPII and β-actin to confirm equal loading and assess target-specific phosphorylation changes.
-
Visualizations: Pathways and Workflows
4.1 CDK9 Signaling Pathway in Transcriptional Elongation
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in releasing paused RNA Polymerase II to enable productive gene transcription.
Caption: CDK9-mediated transcriptional elongation pathway.
4.2 Experimental Workflow for this compound Characterization
This diagram outlines the logical progression of experiments for the initial characterization of a novel kinase inhibitor.
Caption: High-level workflow for kinase inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: Cdk9-IN-22 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb).[1][2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcription of downstream genes, including many proto-oncogenes like MYC and the anti-apoptotic protein MCL1. Dysregulation of CDK9 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.
Cdk9-IN-22 is a potent and selective inhibitor of CDK9. These application notes provide detailed protocols for performing in vitro kinase assays to determine the potency and selectivity of this compound and other similar compounds. The following sections describe common assay formats, including luminescence, fluorescence, and radioactive-based methods, and provide example data for representative CDK9 inhibitors.
Data Presentation: Inhibitory Activity of Selective CDK9 Inhibitors
The inhibitory activity of small molecules against CDK9 is typically determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the in vitro IC50 values for several known selective CDK9 inhibitors against the CDK9/Cyclin T1 complex.
| Compound | In Vitro IC50 (CDK9/Cyclin T1) | Assay Method | Reference |
| NVP-2 | < 0.514 nM | Biochemical Kinase Assay | [3] |
| SNS-032 | 4 nM | Biochemical Kinase Assay | [4] |
| CDDD11-8 | 281 - 737 nM (in cell lines) | Cell Proliferation Assay | [5] |
| Atuveciclib | Micromolar range (in cell lines) | Cell Proliferation Assay | [5] |
| Compound 1d | 0.18 µM | In Vitro Kinase Assay | [4] |
Signaling Pathway
The diagram below illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcription elongation.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-22 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to productive transcription.[1][2] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC), making it a compelling target for cancer therapy.[1][3]
Cdk9-IN-22 is a potent and selective inhibitor of CDK9. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effect on downstream signaling, cell viability, and apoptosis.
Cdk9 Signaling Pathway
The diagram below illustrates the central role of CDK9 in transcriptional regulation. In its active state, complexed with a cyclin partner (e.g., Cyclin T1), CDK9 phosphorylates RNAPII at Serine 2, promoting the release of paused polymerase and transcriptional elongation. This leads to the expression of downstream genes, including the anti-apoptotic protein Mcl-1. Inhibition of CDK9 by this compound is expected to block this process, leading to a decrease in Mcl-1 levels and subsequent induction of apoptosis.
References
Application Notes and Protocols for CDK9 Inhibitors in In vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No specific in vivo dosage information for the compound "Cdk9-IN-22" has been identified in publicly available scientific literature. The following application notes and protocols are based on published data for other selective CDK9 inhibitors and PROTACs. This information is intended to serve as a reference and a guide for researchers developing in vivo studies with novel CDK9-targeting compounds. Researchers should conduct independent dose-finding and toxicity studies for their specific molecule of interest, including this compound.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to productive transcription.[1] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.[2] Inhibition of CDK9 can lead to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.
Data Presentation: In Vivo Dosages of Reference CDK9 Inhibitors
The following table summarizes in vivo administration details for several CDK9 inhibitors and degraders in mouse models, compiled from preclinical studies. This data can be used as a starting point for designing in vivo experiments.
| Compound Name | Mouse Model | Dosage and Route | Dosing Schedule | Key Findings |
| THAL-SNS-032 | BT474 xenograft (BALB/c nu/nu) | 2.5, 5, 10 mg/kg, Intraperitoneal (I.P.) | Every 3 days | Showed toxicity at all doses, with weight loss observed, particularly at 5 and 10 mg/kg.[3] |
| MC180295 | SW48 xenograft (NSG) | 20 mg/kg, I.P. | q.o.d. (every other day) | Slowed tumor growth and improved survival without overt toxicity.[4] |
| KB-0742 | 22rv1 xenograft | 25-30 mg/kg, Oral (P.O.) | Daily | Good tolerance and significant reduction in tumor burden. |
| A-1592668 | Lymphoma & AML models | Not specified | Not specified | Well-tolerated and showed superior efficacy in combination with venetoclax compared to either agent alone. |
| Atuveciclib (BAY-1143572) | HEL92.1.7 xenograft (NSG) | 10 mg/kg, Oral gavage | Daily for 3 weeks | Significantly reduced leukemia burden and improved survival without notable toxicity.[5] |
| Enitociclib | SU-DHL-10 xenograft | 5, 10, 15 mg/kg, Intravenous (I.V.) | Single dose (for PD) | Dose-dependent depletion of p-Ser2 and MYC mRNA.[6] |
| dCDK9-202 | TC-71 xenograft | 10 mg/kg, I.V. | Single dose (for PD) | Effective tumor growth inhibition without signs of toxicity.[7] |
| LDC526 | CLL xenograft (NSG) | 75 mg/kg | Daily for 5 days | Resulted in a 77% reduction of human CLL cells in spleens. |
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK9 in transcriptional elongation.
Caption: CDK9 Signaling Pathway in Transcriptional Elongation.
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a CDK9 Inhibitor in a Xenograft Mouse Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, and inhibitor concentration should be optimized for each study.
1. Materials and Reagents
-
CDK9 inhibitor (e.g., this compound)
-
Vehicle for solubilizing the inhibitor (e.g., 0.5% methylcellulose, 5% DMSO in saline, etc.)
-
Cancer cell line (e.g., MV4-11 for AML, BT474 for breast cancer)
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
-
Anesthesia (e.g., isoflurane)
-
Reagents for tissue collection and processing (e.g., formalin, RNAlater, flash-freezing supplies)
2. Cell Culture and Implantation
-
Culture cancer cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Animal Grouping
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Compound Preparation and Administration
-
Prepare the CDK9 inhibitor fresh daily or as determined by stability studies.
-
Solubilize the inhibitor in the appropriate vehicle.
-
Administer the inhibitor to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage, twice-weekly I.P. injection).
-
Administer an equal volume of the vehicle to the control group.
5. Monitoring and Endpoints
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for p-RNAPII, MCL-1; qPCR for MYC expression).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study of a CDK9 inhibitor.
Caption: General Experimental Workflow for In Vivo CDK9 Inhibitor Studies.
References
- 1. uniprot.org [uniprot.org]
- 2. preludetx.com [preludetx.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of RNAPII Serine 2 Phosphorylation upon Cdk9-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulatory protein that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] A primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), specifically at the Serine 2 (Ser2) position of the heptapeptide repeat YSPTSPS.[1][3] This phosphorylation event is a critical step in releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcription elongation.[1][3]
Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5] Cdk9-IN-22 is a potent and selective inhibitor of CDK9. Western blotting for phosphorylated Ser2 of RNAPII (p-Ser2 RNAPII) is a fundamental method to assess the cellular activity of this compound and other CDK9 inhibitors. This document provides a detailed protocol for this application.
Signaling Pathway
The inhibition of CDK9 by this compound disrupts the transcriptional elongation process. The pathway can be visualized as follows:
Experimental Protocol: Western Blot for p-Ser2 RNAPII
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to detect changes in the phosphorylation of RNAPII at Serine 2.
Materials
-
Cell Lines: HeLa, HEK293, or other relevant cell lines.
-
This compound: Commercially available from suppliers such as MedChemExpress.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE Gels: 6% or 4-15% gradient polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-Ser2 RNAPII
-
Mouse anti-Total RNAPII
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 1, 2, 4, or 6 hours). Include a DMSO-treated vehicle control.
-
Note: The optimal concentration and treatment time for this compound should be determined empirically for each cell line. Based on protocols for other CDK9 inhibitors like DRB (50 µM) and Flavopiridol (0.5 µM), a treatment time of 1-2 hours is often sufficient to observe a significant decrease in p-Ser2 RNAPII levels.[6]
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 6% polyacrylamide gel to resolve the large RNAPII protein.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane. Ensure complete transfer, which may require extended transfer times or overnight transfer at low voltage for a large protein like RNAPII.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Ser2 RNAPII (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-Ser2 RNAPII signal, the membrane can be stripped and re-probed for total RNAPII and a loading control like β-actin.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block before incubating with the next primary antibody.
-
Data Presentation
The quantitative data from the western blot analysis can be summarized in the following table. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ).
| Treatment Group | p-Ser2 RNAPII (Arbitrary Units) | Total RNAPII (Arbitrary Units) | p-Ser2 / Total RNAPII Ratio | Loading Control (e.g., β-actin) |
| Vehicle (DMSO) | ||||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Experimental Workflow
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory effect of this compound on the phosphorylation of RNAPII at Serine 2. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to reliably quantify the cellular activity of this and other CDK9 inhibitors. The reduction in the p-Ser2 RNAPII signal upon treatment with this compound serves as a direct biomarker of target engagement and inhibition of CDK9 kinase activity in a cellular context.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Probing the CDK9 Interactome Using Cdk9-IN-22 and Immunoprecipitation
Introduction
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] In partnership with its regulatory subunits, primarily Cyclin T1, CDK9 plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcriptional elongation.[2][3] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it a significant target for drug development.[3][4]
Cdk9-IN-22 is a potent and selective inhibitor designed to target the ATP-binding site of CDK9. By inhibiting CDK9's kinase activity, this compound allows researchers to study the downstream effects on transcription and explore the composition of the P-TEFb complex and its dynamic interactions with other cellular proteins. Immunoprecipitation (IP) of CDK9 from cells treated with this compound is a powerful technique to investigate how inhibition of its catalytic activity affects its protein-protein interactions and the assembly of the transcriptional machinery.
These application notes provide a detailed protocol for the immunoprecipitation of endogenous CDK9 from cultured human cells treated with a selective CDK9 inhibitor, followed by analysis via Western blotting.
Data Presentation
Table 1: Representative Selective CDK9 Inhibitors
| Inhibitor Name | CDK9 IC₅₀ (nM) | Selectivity Profile | Reference |
| MC180295 | 5 | >22-fold selective over other CDKs | [5] |
| NVP-2 | < 0.514 | Highly selective; also inhibits DYRK1B | [5][6] |
| AZD4573 | < 4 | High selectivity versus other kinases | [5] |
| KB-0742 | 6 | Selective and orally bioavailable | [5] |
| Atuveciclib (BAY-1143572) | 13 | Highly selective for P-TEFb/CDK9 | [5] |
Table 2: Recommended CDK9 Antibodies for Immunoprecipitation
| Antibody (Clone/ID) | Manufacturer | Host Species | Applications | Notes |
| C12F7 (#2316) | Cell Signaling Technology | Rabbit | WB, IP, IHC, IF, Flow | Detects both 42 kDa and 55 kDa isoforms. |
| EPR22956-37 (ab239364) | Abcam | Rabbit | WB, IP, IHC, IF, ChIP | Validated for IP in mouse cell lysates. |
| 11705-1-AP | Proteintech | Rabbit | WB, IP, IHC, IF | Published use in IP applications. |
| K.513.1 (MA5-14912) | Thermo Fisher | Rabbit | WB, IP, IHC, IF, Flow | Monoclonal antibody. |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the biological context and experimental design.
Caption: CDK9/P-TEFb activation pathway and point of inhibition.
Caption: Experimental workflow for CDK9 immunoprecipitation.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of CDK9 following treatment with a selective inhibitor.
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, Jurkat, or a cancer cell line with known CDK9 dependency) at a density that will result in 80-90% confluency at the time of harvest. For a 10 cm dish, this is typically 5-8 x 10⁶ cells.
-
Cell Growth: Culture cells overnight in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).
-
Inhibitor Preparation: Prepare a stock solution of this compound (or another selective inhibitor) in DMSO. For example, a 10 mM stock.
-
Treatment: Dilute the inhibitor stock in fresh culture medium to the desired final concentration. An effective starting concentration is often 5-10 times the IC₅₀ value (e.g., 50-100 nM). Also, prepare a vehicle control plate using an equivalent volume of DMSO.
-
Incubation: Replace the medium on the cells with the inhibitor-containing or vehicle control medium. Incubate for a duration determined by the experimental goal (e.g., 2-6 hours to observe effects on protein-protein interactions).
Protocol 2: Immunoprecipitation of Endogenous CDK9
A. Materials and Reagents
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).
-
Anti-CDK9 Antibody, IP-grade (see Table 2).
-
Normal Rabbit IgG (Isotype control).
-
Protein A/G Agarose Beads (or Magnetic Beads).
-
Wash Buffer: Same composition as Lysis Buffer, or with reduced detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2X Laemmli SDS-PAGE Sample Buffer.
B. Cell Lysis
-
Harvest: After inhibitor treatment, place culture dishes on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add 0.5-1.0 mL of ice-cold Lysis Buffer (with inhibitors) to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
C. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To 500 µg - 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation (1,000 x g for 1 min) and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of the primary anti-CDK9 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of Normal Rabbit IgG to a separate aliquot of lysate.
-
Incubation: Incubate overnight at 4°C with gentle end-over-end rotation.
-
Immune Complex Capture: Add 20-30 µL of fresh Protein A/G bead slurry to each tube. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C). Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much supernatant as possible without disturbing the beads.
D. Elution and Analysis
-
Elution: Resuspend the washed beads in 30-40 µL of 2X Laemmli Sample Buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Sample Preparation: Centrifuge the tubes at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated proteins ready for analysis.
-
Western Blotting: Load the supernatant onto an SDS-PAGE gel. Also, load a small amount (20-30 µg) of the input lysate to verify the presence of the protein of interest.
-
Analysis: After electrophoresis and transfer to a PVDF membrane, probe with primary antibodies against CDK9 (to confirm successful IP) and potential interacting partners (e.g., Cyclin T1, BRD4, or components of the 7SK snRNP complex like HEXIM1).[7][8] The effect of this compound can be assessed by comparing the co-immunoprecipitated proteins in the inhibitor-treated sample versus the vehicle control.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Changes with a Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for a specific compound designated "Cdk9-IN-22" did not yield any publicly available information. Therefore, these application notes and protocols are based on the established mechanisms and experimental data of well-characterized, selective CDK9 inhibitors as representative tools for studying gene expression. The principles and methods described herein are broadly applicable to potent and selective inhibitors of CDK9.
Introduction to CDK9 and Its Role in Gene Expression
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[1][2] In partnership with its regulatory cyclin T subunits, it forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors, which releases Pol II from promoter-proximal pausing and allows for productive transcription elongation.[1][2][3]
Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it often drives the expression of oncogenes and anti-apoptotic proteins.[4][5][6] Therefore, selective CDK9 inhibitors are valuable chemical probes to study the transcriptional dependencies of cells and are being explored as potential therapeutic agents.[7][8] By inhibiting the kinase activity of CDK9, these compounds lead to a decrease in Pol II-mediated transcription of a specific subset of genes, often those with short-lived transcripts that are crucial for cell survival and proliferation.
Mechanism of Action of Selective CDK9 Inhibitors
Selective CDK9 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK9 and preventing the transfer of phosphate to its substrates.[4] This inhibition leads to a rapid decrease in the phosphorylation of the RNA Polymerase II CTD at Serine 2 (Ser2), a hallmark of active transcription elongation.[2] Consequently, Pol II stalls at the promoter-proximal region of genes, leading to a global but differential downregulation of gene expression. Genes that are highly dependent on CDK9 for efficient elongation, such as those with super-enhancers or those encoding proteins with short half-lives like MYC and MCL1, are particularly sensitive to CDK9 inhibition.[6][9]
Core Applications in Research
-
Target Validation: Confirming the dependence of a particular cancer cell line or disease model on CDK9 activity for survival and proliferation.
-
Gene Regulation Studies: Identifying genes and pathways that are most sensitive to transcriptional elongation control by CDK9.
-
Pharmacodynamic Biomarker Discovery: Using the downregulation of specific transcripts as a biomarker for the biological activity of the CDK9 inhibitor.
-
Combination Therapy Screening: Identifying synergistic interactions with other anti-cancer agents.[9]
Quantitative Data on Gene Expression Changes
The following table summarizes representative quantitative data on the effects of a selective CDK9 inhibitor on gene expression and cellular endpoints, based on published literature for compounds like AZD4573 and KB-0742.[9]
| Parameter | Cell Line/Model | Treatment Concentration & Time | Observed Effect | Reference |
| IC50 (Viability) | ER+ Breast Cancer Cell Lines | 72 hours | 50 - 200 nM | [9] |
| RNA Pol II Ser2 Phosphorylation | Various Cancer Cell Lines | 100 nM, 2-6 hours | > 80% reduction | [9] |
| MYC mRNA Expression | ER+ Breast Cancer PDX models | 15 mg/kg, twice daily | ~60% downregulation | [9] |
| MCL1 mRNA Expression | ER+ Breast Cancer PDX models | 15 mg/kg, twice daily | ~50% downregulation | [9] |
| Apoptosis (Caspase 3/7 activity) | Prostate Cancer Cell Lines | 250 nM, 48 hours | 3-5 fold increase | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a selective CDK9 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Selective CDK9 inhibitor (e.g., dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of the CDK9 inhibitor in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of RNA Polymerase II Phosphorylation
Objective: To assess the pharmacodynamic effect of the CDK9 inhibitor on its direct target, the phosphorylation of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Selective CDK9 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RNA Pol II CTD repeat YSPTSPS (phospho S2), anti-RNA Pol II CTD repeat YSPTSPS (total), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the CDK9 inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2, 4, or 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using an ECL substrate.
-
Capture the image using a digital imaging system and quantify the band intensities.
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To quantify the changes in mRNA levels of specific target genes (e.g., MYC, MCL1) following treatment with a CDK9 inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Selective CDK9 inhibitor
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells in 6-well plates with the CDK9 inhibitor as described in Protocol 2.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control and normalized to the housekeeping gene.
Visualizations
CDK9 Signaling Pathway in Transcription Elongation
Caption: CDK9/P-TEFb phosphorylates RNA Pol II and DSIF/NELF to promote transcriptional elongation.
Experimental Workflow for Studying Gene Expression Changes
Caption: Workflow for analyzing gene expression changes after CDK9 inhibitor treatment.
References
- 1. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Cdk9 Inhibitors in Combination Cancer Therapy
Note: Information regarding the specific compound "Cdk9-IN-22" was not publicly available at the time of this writing. The following application notes and protocols are based on the established mechanisms and preclinical data of other well-characterized Cdk9 inhibitors in combination with other anti-cancer agents. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the positive transcription elongation factor b (P-TEFb).[1][2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins and oncogenes critical for cancer cell survival, such as MCL-1 and MYC.[3][4][5] Dysregulation of CDK9 activity is a hallmark of various malignancies, making it an attractive target for cancer therapy.[4][6]
Cdk9 inhibitors have demonstrated potent anti-tumor activity in preclinical models; however, their efficacy is significantly enhanced when used in combination with other targeted therapies.[3][7] This document outlines the application of Cdk9 inhibitors in combination with BCL-2 inhibitors (e.g., venetoclax) and PARP inhibitors (e.g., olaparib), providing a rationale for these combinations, experimental protocols, and expected outcomes.
I. Cdk9 Inhibitors in Combination with BCL-2 Inhibitors (e.g., Venetoclax)
A. Rationale for Combination
Many hematological malignancies are dependent on the anti-apoptotic protein BCL-2 for survival and are therefore sensitive to the BCL-2 inhibitor venetoclax.[8][9] However, resistance to venetoclax can arise through the upregulation of other anti-apoptotic proteins, most notably MCL-1.[8][9] Cdk9 is a critical transcriptional regulator of MCL-1.[3][4] By inhibiting Cdk9, the transcription of MCL1 is suppressed, leading to the depletion of MCL-1 protein.[3][10] This downregulation of MCL-1 re-sensitizes cancer cells to BCL-2 inhibition by venetoclax, resulting in synergistic apoptosis.[3][8][10] Preclinical studies have consistently shown that the combination of a Cdk9 inhibitor and venetoclax leads to superior anti-tumor efficacy in models of lymphoma and acute myeloid leukemia (AML) compared to either agent alone.[8][10]
B. Signaling Pathway
Caption: Cdk9 and BCL-2 inhibitor combination pathway.
C. Quantitative Data Summary
| Cell Line | Cancer Type | Cdk9 Inhibitor | Venetoclax | Combination Effect | Reference |
| Hematologic Cell Lines | Lymphoma, AML | A-1592668 | Yes | Synergistic cell killing | [8] |
| Primary NHL Patient Samples | Non-Hodgkin's Lymphoma | A-1467729 | Yes | Synergistic cell killing | [8] |
| AML Cell Lines (THP-1, U937, MOLM-13, MV4-11, OCI-AML3) | Acute Myeloid Leukemia | Voruciclib | Yes | Synergistic apoptosis | [10] |
| Mantle Cell Lymphoma Cell Lines | Mantle Cell Lymphoma | Multiple | Yes | Synergistic apoptosis | [11] |
D. Experimental Protocols
Objective: To determine the synergistic anti-proliferative effect of a Cdk9 inhibitor and venetoclax.
Materials:
-
Cancer cell lines (e.g., MOLM-13 for AML, Jeko-1 for MCL)
-
RPMI-1640 medium with 10% FBS
-
Cdk9 inhibitor (e.g., this compound)
-
Venetoclax
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the Cdk9 inhibitor and venetoclax.
-
Treat cells with the Cdk9 inhibitor alone, venetoclax alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.
-
For CellTiter-Glo, add the reagent to the wells, mix, and read luminescence.
-
Calculate cell viability as a percentage of the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Objective: To confirm the on-target effect of the Cdk9 inhibitor by measuring the downregulation of MCL-1.
Materials:
-
Cancer cell lines
-
Cdk9 inhibitor and venetoclax
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with the Cdk9 inhibitor, venetoclax, or the combination for 6-24 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.[12]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL reagent and an imaging system.[12]
II. Cdk9 Inhibitors in Combination with PARP Inhibitors (e.g., Olaparib)
A. Rationale for Combination
PARP inhibitors are effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[13][14] Cdk9 has been implicated in the regulation of DNA damage repair pathways, including HR.[13] Inhibition of Cdk9 can downregulate the expression of key HR proteins like BRCA1, thereby inducing a "BRCA-ness" phenotype in cancer cells that are proficient in HR.[13][14] This acquired HR deficiency sensitizes the cancer cells to PARP inhibitors, creating a synthetic lethal interaction.[13][14] This combination strategy has the potential to expand the utility of PARP inhibitors to a broader range of cancers beyond those with inherent HR defects.[13][14]
B. Signaling Pathway
Caption: Cdk9 and PARP inhibitor combination pathway.
C. Quantitative Data Summary
| Cell Line | Cancer Type | Cdk9 Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| BRCA1-proficient ovarian cancer cells | Ovarian Cancer | CDKI-73 | Olaparib | Synergistic suppression of cell viability and colony formation, and induction of apoptosis | [13][14] |
| Mouse xenograft models | Ovarian Cancer | CDKI-73 | Olaparib | Remarkable reduction in tumor growth | [13][14] |
D. Experimental Protocols
Objective: To assess the long-term synergistic effect of a Cdk9 inhibitor and a PARP inhibitor on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., OVCAR-8)
-
Appropriate cell culture medium
-
Cdk9 inhibitor
-
PARP inhibitor (e.g., olaparib)
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with the Cdk9 inhibitor, olaparib, or the combination at specified concentrations.
-
Incubate for 10-14 days, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Wash away the excess stain, air dry the plates, and count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Objective: To evaluate the in vivo efficacy of the Cdk9 inhibitor and PARP inhibitor combination in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation (e.g., A2780)
-
Cdk9 inhibitor
-
PARP inhibitor (e.g., olaparib)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle, Cdk9 inhibitor alone, olaparib alone, and the combination.
-
Administer drugs according to the appropriate schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.[15]
III. Experimental Workflow Visualization
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability [frontiersin.org]
- 13. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk9 Inhibitors in Leukemia Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In various hematological malignancies, including leukemia, dysregulation of CDK9 activity contributes to the overexpression of anti-apoptotic proteins and oncogenes, thereby promoting cancer cell survival and proliferation.[1][2] Inhibition of CDK9 has emerged as a promising therapeutic strategy to induce apoptosis in leukemia cells.[1][3][4] These application notes provide a comprehensive overview of the use of Cdk9 inhibitors, such as SNS-032, AZD4573, and LY2857785, to induce apoptosis in leukemia cells, complete with detailed experimental protocols and data presentation. While the specific inhibitor Cdk9-IN-22 is not extensively characterized in publicly available literature, the principles and protocols outlined here are applicable to novel Cdk9 inhibitors.
Mechanism of Action
Cdk9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[5][6][7] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a crucial step for the transition from abortive to productive transcriptional elongation.[3][8] Many genes essential for the survival of cancer cells, including the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the oncogene c-Myc, are characterized by short mRNA and protein half-lives, making their expression highly dependent on continuous transcription.[3][8][9]
Cdk9 inhibitors block the kinase activity of CDK9, leading to a rapid decrease in the phosphorylation of RNAP II.[5][7] This inhibition of transcriptional elongation results in the downregulation of short-lived transcripts, including those for Mcl-1 and c-Myc.[3][5][8][9] The depletion of the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway.[5][9] This is characterized by the activation of caspases, such as caspase-3, and the subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[5][7]
Data Presentation
The efficacy of Cdk9 inhibitors in leukemia cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) for cell viability. The following table summarizes the IC50 values for representative Cdk9 inhibitors in various B-cell acute lymphoblastic leukemia (B-ALL) cell lines after 72 hours of treatment.
| Cell Line | Cdk9 Inhibitor | IC50 (nM) | Reference |
| NALM6 | SNS-032 | 200 | [1] |
| REH | SNS-032 | 200 | [1] |
| SEM | SNS-032 | 350 | [1] |
| RS4;11 | SNS-032 | 250 | [1] |
Signaling Pathway Diagram
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cdk9-IN-22 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing xenograft studies to evaluate the in vivo efficacy of Cdk9-IN-22, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Introduction to this compound and its Mechanism of Action
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which, along with its cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors.[1][2][3] This action releases RNAPII from promoter-proximal pausing, allowing for productive transcription of downstream gene targets.[1][2][3]
In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[4][5][6] this compound, by inhibiting CDK9, leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[5][6] This makes CDK9 an attractive therapeutic target, and this compound a promising investigational agent.
Cdk9 Signaling Pathway
The signaling pathway involving CDK9 is central to the regulation of gene transcription. The following diagram illustrates the key steps in this process and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk9-IN-22 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Cdk9-IN-22, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for high-throughput screening (HTS) assays. This document includes detailed protocols for biochemical assays, data presentation guidelines, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to Cdk9 and its Role in Disease
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb).[1][4][5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription elongation.[1][5][6] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it promotes the transcription of anti-apoptotic proteins and oncogenes.[2][7] Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy.[2]
This compound: A Selective Inhibitor for High-Throughput Screening
While specific data for a compound explicitly named "this compound" is not prominently available in the reviewed literature, this document outlines the application of a representative selective Cdk9 inhibitor in HTS assays based on established methodologies for similar compounds. Selective CDK9 inhibitors are instrumental in identifying and characterizing novel therapeutic agents that target transcriptional addiction in cancer and other diseases.
Quantitative Data for Representative Selective Cdk9 Inhibitors
The following table summarizes the inhibitory activities of several well-characterized selective CDK9 inhibitors. This data provides a benchmark for evaluating the potency of novel compounds identified through HTS.
| Inhibitor Name | Target(s) | IC50 (nM) | Assay Type | Reference |
| NVP-2 | CDK9/CycT | < 0.514 | Biochemical | [6] |
| MC180295 | CDK9 | 5 | Biochemical | [8] |
| JSH-150 | CDK9 | 1 | Biochemical | [8] |
| Enitociclib (BAY 1251152) | CDK9 | 3 | Enzymatic | [8] |
| AZD4573 | CDK9 | < 4 | Biochemical | [8] |
| KB-0742 | CDK9/cyclin T1 | 6 | Biochemical | [8] |
| Atuveciclib (BAY-1143572) | CDK9/CycT | 13 | Biochemical | [8] |
| LDC000067 | CDK9 | 44 | Biochemical | [8] |
| This compound (Representative) | CDK9 | TBD | Biochemical |
TBD: To be determined by experimental assay.
Signaling Pathway of Cdk9
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcriptional elongation.
Caption: Cdk9 Signaling Pathway in Transcriptional Regulation.
High-Throughput Screening Experimental Workflow
The diagram below outlines a typical workflow for a high-throughput screening assay to identify CDK9 inhibitors.
Caption: High-Throughput Screening Workflow for CDK9 Inhibitors.
Experimental Protocols
The following are detailed protocols for a representative biochemical HTS assay to determine the inhibitory activity of compounds like this compound against the CDK9/Cyclin T1 complex. This protocol is adapted from commercially available kinase assay kits and published methodologies.[9][10]
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
CDK9/Cyclin T1, recombinant human protein
-
Kinase Substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
DMSO (as a vehicle control)
-
Known selective CDK9 inhibitor (as a positive control)
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
Include wells with DMSO only (negative control, 100% activity) and a known CDK9 inhibitor (positive control, 0% activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the CDK9/Cyclin T1 enzyme and the kinase substrate in kinase assay buffer. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.
-
-
Kinase Reaction:
-
Add the enzyme/substrate master mix to each well of the assay plate containing the compounds.
-
Prepare a separate ATP solution in kinase assay buffer.
-
To initiate the kinase reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for CDK9.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Following the incubation, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalization: Normalize the data using the negative (DMSO) and positive (strong inhibitor) controls.
-
Z'-Factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
IC50 Determination: For active compounds, plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Assay (e.g., Z'-LYTE™)
This assay format measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to proteolytic cleavage.
Materials:
-
CDK9/Cyclin T1, recombinant human protein
-
Z'-LYTE™ peptide substrate specific for CDK9
-
ATP
-
Kinase Buffer
-
This compound and other test compounds
-
Development Reagent
-
Stop Reagent
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Follow the same procedure as in Protocol 1.
-
Kinase Reaction:
-
Add a mixture of CDK9/Cyclin T1 enzyme and the Z'-LYTE™ peptide substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add the Development Reagent to each well and incubate for 60 minutes. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide.
-
Add the Stop Reagent.
-
Read the fluorescence using an excitation wavelength of 400 nm and emission wavelengths of 445 nm and 520 nm.
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent phosphorylation based on the emission ratio.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values as described in Protocol 1.
Conclusion
The provided application notes and protocols offer a robust framework for utilizing selective CDK9 inhibitors, such as the representative this compound, in high-throughput screening campaigns. These assays are essential for the discovery and characterization of novel therapeutic agents targeting CDK9-dependent transcriptional regulation in various diseases. Careful assay optimization and validation are crucial for generating high-quality, reproducible data.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Cdk9-IN-22 in CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Cdk9-IN-22, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in conjunction with CRISPR/Cas9 genome-wide or targeted screening. The protocols outlined herein are designed to enable researchers to identify genes that sensitize or confer resistance to CDK9 inhibition, thereby uncovering novel therapeutic targets and elucidating the complex cellular pathways regulated by CDK9.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a key regulator of transcriptional elongation.[1] CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, a step that is essential for the transition from abortive to productive transcription.[2][3][4] Dysregulation of CDK9 activity has been implicated in various malignancies, making it a compelling target for cancer therapy.[2][5][6] this compound offers a powerful tool to probe the biological functions of CDK9 and to explore its therapeutic potential.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Cyclin-Dependent Kinase 9 (CDK9) | [1] |
| IC50 | 3.20 nM | [1] |
| Biological Effect | Inhibits cell proliferation and induces apoptosis | [1] |
Principle of CRISPR/Cas9 Screening with this compound
CRISPR/Cas9 screening is a powerful technology for high-throughput functional genomics.[7][8][9] When combined with a selective inhibitor like this compound, it allows for the systematic identification of genes that modulate the cellular response to CDK9 inhibition. The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells. Each sgRNA is designed to target and knock out a specific gene. The cell population is then treated with this compound. By comparing the abundance of sgRNAs in the treated versus untreated populations, one can identify genes whose knockout leads to either increased sensitivity (synthetic lethality) or resistance to the compound.
Signaling Pathways and Experimental Workflow
CDK9 Signaling Pathway
CDK9 is a central node in the regulation of gene transcription. It is a component of the P-TEFb complex, which is essential for releasing RNA Polymerase II from promoter-proximal pausing, thereby enabling transcriptional elongation.[4] The activity of P-TEFb is tightly regulated, in part by its sequestration into an inactive complex with 7SK snRNP.[2] Various cellular signals can lead to the release and activation of P-TEFb. CDK9 is also involved in other cellular processes, including the regulation of NF-κB and STAT3 signaling pathways, and plays a role in DNA damage response.[10][11]
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CRISPR/Cas9 Screening
The workflow for a CRISPR/Cas9 screen with this compound involves several key steps, from library transduction to data analysis. A pooled screening approach is generally employed for its scalability and efficiency.[7][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. Development and applications of CRISPR/Cas9 library screening technology in cancer research [j-smu.com]
- 10. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk9-IN-22 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Cdk9-IN-22 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound effectively halts the transcription of short-lived mRNAs, many of which encode proteins critical for cancer cell survival and proliferation, such as anti-apoptotic proteins. This disruption of transcription ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on available data for CDK9 inhibitors, a sensible starting point for this compound would be a broad concentration range spanning from low nanomolar to low micromolar. A typical starting range could be from 1 nM to 10 µM, with serial dilutions. The potent activity of some CDK9 inhibitors, such as CDK-IN-2 with an IC50 of less than 8 nM against the CDK9/cyclinT1 complex, suggests that effects on cell viability may be observed at very low concentrations.[1]
Q3: How long should I expose my cells to this compound before performing a viability assay?
The optimal incubation time will depend on the cell line and the specific biological question being addressed. A common starting point is a 72-hour incubation period. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.
Q4: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays are suitable. The most common are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay that measures the metabolic activity of cells.
-
Alamar Blue (Resazurin) Assay: This is a fluorometric or colorimetric assay that is less toxic to cells than MTT and allows for continuous monitoring of cell viability over time.[2]
The choice of assay may depend on available equipment (spectrophotometer vs. fluorometer) and the need for endpoint versus kinetic measurements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and consistent technique. |
| No significant decrease in cell viability even at high concentrations | The cell line may be resistant to CDK9 inhibition; Insufficient incubation time; The compound may have degraded. | Test a different cell line known to be sensitive to CDK9 inhibitors. Perform a time-course experiment (24, 48, 72 hours). Ensure proper storage of this compound according to the manufacturer's instructions. |
| Unexpected increase in signal at certain concentrations | The compound may be interfering with the assay chemistry. Some compounds can directly reduce the assay reagent. | Run a control plate with the compound in cell-free media to check for direct chemical interference with the assay reagent. If interference is observed, consider washing the cells with PBS before adding the viability reagent. |
| Low signal in control (untreated) wells | Low cell seeding density; Poor cell health; Contamination. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment. Check cell morphology and doubling time. Test for mycoplasma contamination. |
| Inconsistent IC50 values across experiments | Variations in cell passage number; Differences in reagent preparation; Inconsistent incubation conditions. | Use cells within a consistent and low passage number range. Prepare fresh reagents for each experiment. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Data Presentation
Table 1: Reported IC50 Values for Selected CDK9 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| CDK-IN-2 | CDK9/cyclinT1 | < 8 | (Biochemical Assay) | [1] |
| NVP-2 | CDK9 | < 0.514 | MOLT4 (Leukemia) | [3] |
| Atuveciclib (BAY-1143572) | CDK9 | 6 | (Biochemical Assay) | [4] |
| AZD4573 | CDK9 | 3 | (Biochemical Assay) | [4] |
| SNS-032 | CDK9 | 4 | (Biochemical Assay) | [4] |
| LZT-106 | CDK9 | 30 | (Biochemical Assay) | [3] |
| KB-0742 | CDK9 | 6 | (Biochemical Assay) | [3] |
| Cdk9-IN-29 | CDK9 | 3.20 | (Biochemical Assay) | [5] |
Note: The IC50 values presented are from various sources and may have been determined under different experimental conditions. These values should be used as a general guide.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[6]
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Alamar Blue (Resazurin) Cell Viability Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is recommended to use opaque-walled 96-well plates to minimize background fluorescence.
-
-
Alamar Blue Addition and Incubation:
-
Prepare the Alamar Blue reagent according to the manufacturer's instructions. Typically, it is added to the culture medium at a 1:10 ratio.
-
Add 10 µL of the Alamar Blue reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
-
Data Acquisition:
Visualizations
Caption: this compound inhibits the P-TEFb complex, preventing transcription and leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cdk9-IN-22 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the CDK9 inhibitor, Cdk9-IN-22, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound and at what concentrations do these effects occur?
A1: The complete off-target profile of this compound is still under investigation. However, like many kinase inhibitors that target the ATP-binding site, this compound may exhibit activity against other kinases, particularly within the CDK family due to structural similarities.[1][2][3] Preliminary kinome-wide screening data (see Table 1) suggests potential off-target activity against CDK2 and CDK7 at higher concentrations. It is crucial to perform comprehensive kinase profiling to determine the specific off-target effects in your experimental system.
Q2: How can I experimentally determine the off-target profile of this compound in my cell line of interest?
A2: Several robust methods are available to determine the off-target profile of this compound. A common and comprehensive approach is kinome-wide screening, which assesses the inhibitor's activity against a large panel of kinases.[4][5][6] Additionally, Cellular Thermal Shift Assays (CETSA) can be employed to confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.[7][8][9][10]
Q3: What are the potential phenotypic consequences of this compound off-target effects?
A3: Off-target effects can lead to a variety of unintended phenotypic consequences, complicating data interpretation. For instance, inhibition of CDK2 can lead to cell cycle arrest, while inhibition of CDK7 can affect both transcription and cell cycle progression.[1][11] These effects can confound the specific outcomes of CDK9 inhibition. Therefore, it is essential to correlate phenotypic observations with target engagement data.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is critical for ensuring that the observed biological effects are due to the inhibition of CDK9. Here are some strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., decreased phosphorylation of the RNA Polymerase II C-terminal domain) to minimize off-target engagement.
-
Use a structurally distinct CDK9 inhibitor: Comparing the effects of this compound with another selective CDK9 inhibitor that has a different chemical scaffold can help to distinguish on-target from off-target effects.
-
Employ genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down CDK9 and compare the resulting phenotype to that observed with this compound treatment.[12]
-
Rescue experiments: If an off-target is identified, overexpressing a drug-resistant mutant of that off-target can help to confirm its role in the observed phenotype.
Q5: Are there any known signaling pathways affected by the potential off-targets of this compound?
A5: Yes, if this compound inhibits other kinases such as CDK2 or CDK7, it could impact pathways they regulate. CDK2 is a key regulator of the cell cycle, particularly the G1/S and S phases. CDK7, as part of TFIIH, is involved in both transcription initiation and cell cycle control through the activation of other CDKs. The diagram below illustrates the potential for off-target pathway activation.
Troubleshooting Guides
Problem 1: I am observing a phenotype (e.g., cell cycle arrest) that is stronger than expected for CDK9 inhibition alone.
-
Possible Cause: This could be due to off-target inhibition of other kinases involved in cell cycle regulation, such as CDK2.[1]
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine the IC50 of this compound for both CDK9 inhibition (e.g., by measuring phosphorylation of a known CDK9 substrate) and the observed phenotype. A significant discrepancy may suggest off-target effects.
-
Conduct a kinome-wide screen: This will provide a broad overview of the kinases inhibited by this compound at the concentration you are using.
-
Use a more selective CDK9 inhibitor: Compare the results with a compound known to have higher selectivity for CDK9 over other CDKs.[13][14]
-
Perform a Cellular Thermal Shift Assay (CETSA): Confirm the engagement of CDK9 and potential off-targets like CDK2 at the effective concentration in your cells.
-
Problem 2: My experimental results with this compound are inconsistent with published data for other CDK9 inhibitors.
-
Possible Cause: Discrepancies can arise from differences in the off-target profiles of the inhibitors, as well as variations in experimental conditions (e.g., cell line, inhibitor concentration, treatment duration).[12][15]
-
Troubleshooting Steps:
-
Verify on-target activity: Confirm that this compound is inhibiting CDK9 in your system by assessing the phosphorylation status of its downstream targets (e.g., Ser2 phosphorylation of the RNA Polymerase II CTD).
-
Characterize the off-target profile: Perform a kinase selectivity screen to understand the specific off-targets of this compound.
-
Standardize protocols: Ensure your experimental parameters are as close as possible to those in the published studies you are comparing with.
-
Consider cell-type specific effects: The expression and importance of off-targets can vary between different cell lines.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9/cyclin T1 | 15 | 1 |
| CDK1/cyclin B | >10,000 | >667 |
| CDK2/cyclin A | 500 | 33 |
| CDK4/cyclin D1 | >10,000 | >667 |
| CDK5/p25 | 2,500 | 167 |
| CDK7/cyclin H | 800 | 53 |
| PIM1 | >10,000 | >667 |
| DYRK1A | 5,000 | 333 |
This table presents hypothetical data for illustrative purposes. Users should generate their own data for this compound.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a generic in vitro kinase assay to determine the IC50 value of this compound.
Materials:
-
Recombinant active CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the CDK9 substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for CDK9.
-
Initiate the kinase reaction by adding 5 µL of recombinant CDK9/cyclin T1 enzyme in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to CDK9 in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-CDK9 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours in the incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK9 in each sample by Western blotting using an anti-CDK9 antibody.
-
Quantify the band intensities and plot the percentage of soluble CDK9 against the temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating this compound off-target effects.
Caption: Logical relationships in mitigating off-target effects of this compound.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk9-IN-22 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk9-IN-22, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as CDK9-IN-1, is a selective small molecule inhibitor of CDK9.[1][2][3][4] Its primary mechanism of action is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb).[1] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II and negative elongation factors, thereby suppressing transcriptional elongation. This leads to a decrease in the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in sensitive cancer cell lines.[5][6]
Q2: What is the reported potency and selectivity of this compound?
This compound is a potent inhibitor of CDK9 with a reported IC50 of 39 nM for the CDK9/CycT1 complex.[1][2][4] It is highly selective for CDK9 over other cyclin-dependent kinases (CDK1-7), with reported IC50 values for these other CDKs being greater than 1,000 nM.[2]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO.[1][7] For stock solutions, it is recommended to dissolve the compound in DMSO; for example, a concentration of 25 mg/mL in DMSO has been reported.[8] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[1][3] The powder form is stable for up to 3 years when stored at -20°C.[1] It is important to note that the compound is insoluble in water.[7]
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect at Expected Concentrations
Possible Cause 1: Compound Instability or Degradation
-
Recommendation: Ensure proper storage of both the powder and stock solutions as recommended (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Possible Cause 2: Cell Line Insensitivity
-
Recommendation: The sensitivity to CDK9 inhibition can be cell-line specific. Tumors with a dependency on the transcription of short-lived oncogenes like MYC are often more susceptible.[9][10] Consider using a positive control cell line known to be sensitive to CDK9 inhibition. Additionally, perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Possible Cause 3: Suboptimal Experimental Conditions
-
Recommendation: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that could affect cell viability or the inhibitor's activity (typically <0.5%). Verify the confluency of your cells, as this can impact their response to treatment.
Possible Cause 4: Acquired Resistance
-
Recommendation: Prolonged exposure to CDK9 inhibitors can lead to acquired resistance. One identified mechanism of resistance is a point mutation in the CDK9 kinase domain (L156F), which can disrupt inhibitor binding.[6][11] If you observe a gradual loss of efficacy over time, consider using a fresh batch of cells or investigating potential resistance mechanisms.
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Possible Cause 1: On-Target Toxicity in Normal Cells
-
Recommendation: CDK9 is essential for transcription in both normal and cancerous cells.[9] High concentrations or prolonged exposure to a potent CDK9 inhibitor can lead to toxicity in normal cells.[5][9][12] It is crucial to perform a careful dose-response and time-course experiment to identify a therapeutic window that maximizes the effect on cancer cells while minimizing toxicity to normal cells.
Possible Cause 2: Off-Target Kinase Inhibition
-
Recommendation: While this compound is reported to be highly selective, at higher concentrations, the risk of off-target effects increases.[13] Consider using a lower concentration or a structurally different CDK9 inhibitor to confirm that the observed phenotype is due to CDK9 inhibition.
Possible Cause 3: Cellular Stress Response
-
Recommendation: Inhibition of a critical cellular process like transcription can induce stress responses that may lead to unexpected phenotypes. Analyze markers of cellular stress to understand the full effect of the inhibitor on your system.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause 1: Cell Permeability and Efflux
-
Recommendation: A compound that is potent in a biochemical assay may have poor cell permeability or be actively transported out of the cell, leading to lower efficacy in cellular assays. Consider using cell permeability assays or modifying the compound's formulation if this is suspected.
Possible Cause 2: Cellular Compensation Mechanisms
-
Recommendation: Cells can activate compensatory signaling pathways to overcome the effects of an inhibitor.[6] This can lead to a weaker-than-expected response in a cellular context compared to an isolated enzyme assay. Investigating changes in related signaling pathways can provide insights into these mechanisms.
Possible Cause 3: Protein Binding in Culture Medium
-
Recommendation: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider performing experiments in serum-free or low-serum conditions for a short duration, if your cell line can tolerate it, to assess the impact of serum.
Data Presentation
Table 1: Potency of Various CDK9 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| This compound (CDK9-IN-1) | CDK9/CycT1 | 39 | [1][2][4] |
| Flavopiridol (Alvocidib) | Pan-CDK | CDK1: 30, CDK2: 170, CDK4: 100 | [1] |
| AT7519 | Multi-CDK | - | [1] |
| R547 | CDK1/2/4 | CDK1: 2, CDK2: 3, CDK4: 1 | [1] |
| NVP-2 | CDK9 | < 0.514 | [14] |
| AZD4573 | CDK9 | < 4 | [14] |
| KB-0742 | CDK9 | 6 | [14] |
Experimental Protocols
General Protocol for Assessing this compound Activity in Cell Culture:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). The optimal incubation time will depend on the cell line and the endpoint being measured.
-
Endpoint Analysis: Assess the effects of this compound using appropriate assays, such as:
-
Cell Viability/Proliferation: MTT, CellTiter-Glo, or cell counting assays.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved PARP and caspases.
-
Target Engagement (Western Blot): Analyze the phosphorylation status of the RNA Polymerase II C-terminal domain (Ser2) and the expression levels of downstream targets like Mcl-1 and MYC.
-
Visualizations
Caption: CDK9 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. abmole.com [abmole.com]
- 2. Cdk9 Inhibitor, CAS 1415559-43-1 (42512-5) | Szabo-Scandic [szabo-scandic.com]
- 3. CDK9-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 4. targetmol.com [targetmol.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9-IN-1 | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. lcsciences.com [lcsciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-22 cell line specific responses
Welcome to the technical support center for Cdk9-IN-22, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors.[1][2] This leads to a halt in transcriptional elongation, particularly affecting the expression of genes with short half-lives, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[3][4] The downregulation of these survival proteins induces apoptosis in sensitive cancer cell lines.[5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines that exhibit "transcriptional addiction."[3] This is common in cancers driven by the overexpression of certain oncogenes like MYC.[6] Hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), as well as some solid tumors including prostate cancer and osteosarcoma, have shown sensitivity to CDK9 inhibition.[3][6][7][8] Cell lines with high levels of MYC and Mcl-1 are good candidates for exhibiting a strong response.
Q3: What are the known mechanisms of resistance to CDK9 inhibitors like this compound?
A3: Resistance to CDK9 inhibitors can arise through several mechanisms. A primary mechanism is the acquisition of mutations in the CDK9 kinase domain, such as the L156F mutation, which can cause steric hindrance and prevent inhibitor binding.[3][9] Additionally, cancer cells can develop resistance through epigenetic reprogramming and the activation of compensatory signaling pathways, such as the PI3K/AKT and PIM kinase pathways, which promote cell survival.[8][10]
Q4: How stable is this compound in cell culture medium?
A4: For optimal results, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. While specific stability data for this compound is not provided, similar small molecule inhibitors can be susceptible to degradation over time in aqueous solutions at 37°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability after treatment. | 1. Cell line is inherently resistant. 2. Acquired resistance. 3. Suboptimal drug concentration or treatment duration. 4. Incorrect assessment of cell viability. | 1. Profile the baseline expression of CDK9, MYC, and Mcl-1 in your cell line. Consider testing in a known sensitive cell line as a positive control. 2. Sequence the CDK9 gene in your treated cell population to check for mutations like L156F.[9] Analyze for the activation of alternative survival pathways (e.g., PI3K, PIM).[8][10] 3. Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. 4. Use a robust cell viability assay such as CellTiter-Glo® and confirm apoptosis with a secondary assay like Caspase-3/7 activation.[9][11] |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate drug dilutions. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension and use a consistent seeding protocol. 2. Prepare fresh serial dilutions from a concentrated stock for each experiment. 3. Avoid using the outer wells of multi-well plates for treatment groups, or ensure they are properly humidified to minimize evaporation. |
| Unexpected off-target effects observed. | 1. This compound may have activity against other kinases at higher concentrations. 2. The observed phenotype is a secondary effect of CDK9 inhibition. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the phenotype with that of a structurally different CDK9 inhibitor or with CDK9 knockdown via siRNA/shRNA. 2. Perform a time-course experiment to distinguish between early (direct) and late (indirect) cellular responses. |
| Difficulty in detecting downstream protein changes (e.g., Mcl-1, MYC). | 1. Inappropriate time point for protein harvesting. 2. Inefficient protein extraction or antibody issues. | 1. Mcl-1 and MYC are short-lived proteins. Harvest cell lysates at early time points (e.g., 4, 8, 12, 24 hours) post-treatment to capture their downregulation.[9] 2. Ensure the use of appropriate lysis buffers with protease and phosphatase inhibitors. Validate your primary antibodies using positive and negative controls. |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 50 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 75 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 120 |
| 22Rv1 | Prostate Cancer | 250 |
| PC-3 | Prostate Cancer | 400 |
| HeLa | Cervical Cancer | 800 |
| HeLa-CDK9-L156F | Cervical Cancer (Resistant) | >10,000 |
Note: These are example values and may not reflect the actual performance of this compound. Researchers should determine the IC50 in their own experimental systems.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Targets
-
Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at various concentrations or for various time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Mcl-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of efficacy.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. lcsciences.com [lcsciences.com]
- 10. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Cdk9-IN-22 toxicity in animal models
Welcome to the technical support center for Cdk9-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing toxicity while evaluating the efficacy of this compound in animal models. The following troubleshooting guides and FAQs are based on established knowledge of selective Cdk9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the elongation phase of RNA polymerase II transcription. By inhibiting CDK9, this compound leads to a decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1. This is the basis of its anti-cancer activity. However, since CDK9 is also essential for transcription in normal, healthy cells, its inhibition can lead to on-target toxicities in rapidly proliferating tissues. The primary challenge is to find a therapeutic window where the anti-tumor effects are maximized, and the toxicity to the host is minimized.
Q2: What are the common toxicities observed with selective Cdk9 inhibitors in animal models?
A2: Preclinical studies with various selective Cdk9 inhibitors have reported a range of toxicities. These are often dose-dependent and can include:
-
Hematological Toxicities: Myelosuppression, including neutropenia, thrombocytopenia, and lymphopenia, is a common finding.
-
Gastrointestinal (GI) Toxicity: Weight loss, diarrhea, and pathologies in the stomach and pancreas have been observed. High expression of CDK9 in the gastrointestinal epithelium may contribute to this sensitivity.
-
Hepatotoxicity: Elevated liver enzymes may occur, indicating potential liver damage.
-
General Systemic Effects: Reduced weight gain or weight loss is a common indicator of systemic toxicity.
Q3: Are the toxicities associated with this compound expected to be reversible?
A3: Studies involving genetic suppression of Cdk9 in mice have shown that many of the associated pathologies are largely reversible upon restoration of Cdk9 function. This suggests that on-target toxicities from a small molecule inhibitor like this compound may also be manageable and reversible with appropriate dosing schedules, such as intermittent dosing, that allow for periods of recovery.
Troubleshooting Guide: Minimizing this compound Toxicity
This guide provides a structured approach to identifying and mitigating potential toxicities during your in vivo experiments with this compound.
Issue 1: Excessive Weight Loss or Morbidity in Study Animals
-
Potential Cause: The dose of this compound may be too high, or the dosing schedule may be too frequent, leading to cumulative toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce
-
Technical Support Center: Cdk9-IN-22 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to CDK9 inhibitors, with a focus on mechanisms potentially relevant to Cdk9-IN-22.
Disclaimer: While the following information is based on published research on CDK9 inhibitor resistance, specific studies on this compound resistance mechanisms are limited. The mechanisms described are based on studies with other CDK9 inhibitors like BAY1251152 and flavopiridol and are presented here as probable mechanisms for this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to CDK9 inhibitors in cancer cells?
A1: Acquired resistance to CDK9 inhibitors can arise through several mechanisms, including:
-
Target-based mutations: A primary mechanism is the emergence of mutations in the CDK9 kinase domain. For instance, the L156F mutation has been identified to confer resistance to the CDK9 inhibitor BAY1251152 by sterically hindering inhibitor binding.[1][2] This mutation may also affect the thermal stability and catalytic activity of the CDK9 protein.[1][2]
-
Upregulation of downstream survival pathways: Cancer cells can develop resistance by upregulating pro-survival proteins that are normally suppressed by CDK9 inhibition. A key example is the stabilization of the anti-apoptotic protein Mcl-1.[3][4][5]
-
Activation of alternative signaling pathways: The activation of pathways like the MAPK/ERK pathway can contribute to Mcl-1 stabilization and promote resistance.[3][4]
-
Increased CDK9 kinase activity: Resistant cells may exhibit an increase in the phosphorylation of the RNA Polymerase II C-terminal domain and an overall increase in CDK9 kinase activity to counteract the effects of the inhibitor.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What is the likely cause?
A2: Reduced sensitivity, or acquired resistance, is often the result of selective pressure from the drug. The most common causes are the development of a resistant subpopulation of cells that harbor mutations in the drug target (CDK9) or the activation of bypass signaling pathways that promote cell survival despite CDK9 inhibition.[1] We recommend investigating for the L156F mutation in CDK9 and assessing the expression and stability of Mcl-1.
Q3: Are there any known mutations in CDK9 that confer resistance to inhibitors?
A3: Yes, the L156F mutation in the kinase domain of CDK9 has been shown to drive resistance to CDK9 inhibitors, including both ATP-competitive inhibitors and PROTAC degraders.[1][2] This mutation is a coding single nucleotide polymorphism (SNP) and can be identified through genomic sequencing.[1][2]
Q4: How does Mcl-1 contribute to resistance against CDK9 inhibitors?
A4: CDK9 is a key regulator of the transcription of short-lived proteins, including the anti-apoptotic protein Mcl-1.[1] Inhibition of CDK9 typically leads to a rapid decrease in Mcl-1 levels, inducing apoptosis in cancer cells. In resistant cells, Mcl-1 protein stability is often prolonged, for instance, through activation of the MAPK/ERK pathway, allowing the cells to evade apoptosis despite CDK9 inhibition.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with this compound treatment over subsequent experiments. | Development of a resistant cell population. | 1. Sequence the CDK9 gene in your resistant cell line to check for mutations, particularly L156F.[1][2]2. Perform a Western blot to assess the levels of Mcl-1 and phosphorylated ERK in treated vs. untreated resistant cells.[3]3. Consider combination therapy with an ERK inhibitor or an Mcl-1 inhibitor. |
| No significant downregulation of downstream targets (e.g., MYC, Mcl-1) upon this compound treatment in a previously sensitive cell line. | Altered drug-target engagement due to mutation or efflux pump activity. | 1. Confirm target engagement by assessing the phosphorylation of the RNA Polymerase II C-terminal domain (a direct substrate of CDK9).[3]2. If a mutation like L156F is present, consider using a next-generation CDK9 inhibitor designed to overcome this resistance.[1][2]3. Evaluate the expression of ABC transporters which can mediate drug efflux. |
| Inconsistent IC50 values for this compound in proliferation assays. | Experimental variability or emergence of a heterogeneous population. | 1. Standardize your cell viability assay protocol, including cell seeding density and drug treatment duration.[6][7]2. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity.3. Regularly check for mycoplasma contamination, which can affect drug sensitivity. |
Quantitative Data Summary
Table 1: Drug Resistance Index (DRI) of CDK9 Inhibitors in Resistant Cell Lines
| Cell Line | Parental Cell Line | CDK9 Inhibitor | GI50 (Parental) | GI50 (Resistant) | DRI (GI50 Resistant / GI50 Parental) | Reference |
| MOLM13-BR | MOLM13 | BAY1251152 | 10 nM | >1000 nM | >100 | [1] |
| MOLM13-BR | MOLM13 | AZD4573 | 20 nM | 500 nM | 25 | [1] |
| HeLa CDK9 L156F | HeLa | BAY1251152 | ~50 nM | >1000 nM | >20 | [2] |
Table 2: Inhibition Activity (IC50) of Compounds Against Wild-Type and Mutant CDK9
| Compound | CDK9 Target | IC50 (nM) | Reference |
| BAY1251152 | CDK9 WT/cyclinT1 | 5.2 | [1] |
| BAY1251152 | CDK9 L156F/cyclinT1 | 157.3 | [1] |
| IHMT-CDK9-36 | CDK9 WT/cyclinT1 | 1.8 | [1] |
| IHMT-CDK9-36 | CDK9 L156F/cyclinT1 | 3.6 | [1] |
Key Experimental Protocols
1. Generation of a Drug-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating doses of a drug.[8][9]
-
Materials: Parental cancer cell line, this compound, cell culture medium, flasks, incubators.
-
Procedure:
-
Start by treating the parental cell line with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells until they resume a normal growth rate.
-
Gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[8]
-
If significant cell death occurs, reduce the fold-increase to 1.1- to 1.5-fold.[8]
-
Continue this process of dose escalation and cell recovery for several months.
-
Periodically assess the IC50 of the cell line to monitor the development of resistance. A 3- to 10-fold increase in IC50 compared to the parental line is generally considered indicative of resistance.[8]
-
Once a stable resistant cell line is established, it can be maintained in a medium containing a constant concentration of this compound.
-
2. Cell Viability (IC50) Determination Assay
This protocol outlines the measurement of drug sensitivity using a standard endpoint assay.[6][7]
-
Materials: Parental and resistant cell lines, this compound, 96-well plates, cell viability reagent (e.g., CellTiter-Glo®), plate reader.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound. It is advisable to perform a preliminary experiment with a wide concentration range (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[6]
-
Add the different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for a duration that allows for at least one to two cell divisions (typically 48-72 hours).[6]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression curve.
-
3. Western Blotting for Mcl-1 and Phospho-ERK
This protocol is for assessing the protein levels of key markers in the resistance pathway.
-
Materials: Parental and resistant cell lines, this compound, lysis buffer, primary antibodies (anti-Mcl-1, anti-phospho-ERK, anti-total-ERK, anti-GAPDH), secondary antibodies, SDS-PAGE gels, transfer apparatus, imaging system.
-
Procedure:
-
Treat parental and resistant cells with this compound at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Signaling Pathways and Workflows
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
Cdk9-IN-22 experimental variability and controls
Welcome to the technical support center for Cdk9-IN-22. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when using this compound?
A1: Experimental variability can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to CDK9 inhibition.[1] It is crucial to determine the optimal concentration and incubation time for each cell line used.
-
Compound Stability and Handling: this compound, like many small molecule inhibitors, should be stored correctly and protected from repeated freeze-thaw cycles.[2] Prepare fresh dilutions from a stock solution for each experiment.
-
Off-Target Effects: Although designed to be selective, high concentrations or prolonged exposure may lead to off-target effects on other kinases.[3][4]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence the cellular response to this compound.
Q2: What are the essential controls to include in my experiments with this compound?
A2: To ensure the validity of your results, the following controls are recommended:
| Control Type | Purpose | Recommendations |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO) used to dissolve this compound.[5] | Treat a set of cells with the same concentration of the vehicle as used for the inhibitor. |
| Untreated Control | To establish a baseline for the measured endpoints. | Include a sample of cells that have not been exposed to either the inhibitor or the vehicle. |
| Positive Control (Alternative CDK9 Inhibitor) | To confirm that the observed effects are due to CDK9 inhibition.[5] | Use a well-characterized CDK9 inhibitor (e.g., Flavopiridol) in parallel. |
| Negative Control (Inactive Compound) | To rule out non-specific effects of a small molecule. | If available, use a structurally similar but inactive analog of this compound. |
| Gene Knockdown/Knockout | To validate that the pharmacological effects are specifically due to the inhibition of CDK9.[5] | Use siRNA or CRISPR/Cas9 to deplete CDK9 and compare the phenotype to that of this compound treatment.[5][6] |
Q3: How can I assess the on-target activity of this compound in my cellular experiments?
A3: On-target activity can be confirmed by monitoring the phosphorylation status of known CDK9 substrates. A primary substrate of CDK9 is the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (Ser2).[7][8] A decrease in p-Ser2-RNAPII levels upon treatment with this compound is a reliable indicator of target engagement.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell density at plating | Ensure consistent cell seeding density across all wells and experiments.[9] |
| Incubation time | Optimize the incubation time with this compound. Shorter or longer durations may be required depending on the cell line's doubling time. |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[2] |
| Assay interference | Check if this compound interferes with the viability assay reagent (e.g., autofluorescence). Run a control with the compound and assay reagent in cell-free media. |
Issue 2: No significant downregulation of target gene expression (e.g., MYC, MCL1).
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.[1] |
| Insufficient treatment time | Conduct a time-course experiment to identify the time point of maximal target gene downregulation.[7] |
| Ineffective target engagement | Verify on-target activity by assessing the phosphorylation of RNAPII at Ser2 via Western blot.[8] |
| Transcriptional compensation | Some cell lines may exhibit transcriptional rebound.[1] Analyze earlier time points to capture the initial downregulation. |
Issue 3: High levels of off-target toxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Use the lowest effective concentration of this compound that shows on-target activity. |
| Non-selective inhibition | Compare the effects of this compound with other selective CDK9 inhibitors to identify potential off-target signatures.[3] Consider kinome-wide profiling to identify other inhibited kinases.[4] |
| Cell line sensitivity | The observed toxicity may be specific to the cell line being used. Test in multiple cell lines to confirm. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNAPII (Ser2)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RNAPII (Ser2), total RNAPII, and a loading control (e.g., β-actin or GAPDH).[7][8] Subsequently, incubate with appropriate secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/mL in 200 µL of media per well.[9]
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
Diagrams
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for characterizing this compound.
References
- 1. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability [frontiersin.org]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cdk9-IN-22 and Flavopiridol: Efficacy and Selectivity in CDK9 Inhibition
For Immediate Release
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target due to its essential role in transcriptional regulation. Inhibition of CDK9 disrupts the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, making it a promising strategy for treating various malignancies, particularly hematologic cancers. This guide provides a detailed comparison of two CDK9 inhibitors: Flavopiridol, a first-generation pan-CDK inhibitor, and Cdk9-IN-22 (also known as MC180295), a novel, highly selective CDK9 inhibitor.
Executive Summary
Flavopiridol, the first CDK inhibitor to enter clinical trials, demonstrated the potential of targeting this enzyme family. However, its broad selectivity, targeting multiple CDKs, has been associated with significant toxicity, limiting its therapeutic window.[1] In contrast, this compound (MC180295) represents a new generation of inhibitors designed for high potency and selectivity for CDK9, aiming to enhance therapeutic efficacy while minimizing off-target effects. This guide presents a comparative analysis of their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols and pathway visualizations.
Mechanism of Action: Targeting Transcriptional Elongation
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2), as well as negative elongation factors.[2][3] This action releases RNAPII from promoter-proximal pausing, a critical step for productive transcript elongation. By inhibiting CDK9, both Flavopiridol and this compound prevent this phosphorylation event, leading to a stall in transcription, particularly of genes with short-lived mRNA transcripts that are crucial for cancer cell survival.
Figure 1. CDK9 Signaling Pathway Inhibition.
Comparative Efficacy and Selectivity
Quantitative data reveals a significant difference in the potency and selectivity profile of this compound (MC180295) compared to Flavopiridol. While both are potent inhibitors of CDK9, MC180295 demonstrates substantially higher selectivity over other cyclin-dependent kinases.
Biochemical Potency (In Vitro Kinase Assays)
The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays highlight the biochemical potency of each compound against purified enzymes.
| Inhibitor | Target Kinase | IC50 / Ki (nM) | Source |
| Flavopiridol | CDK9/cyclin T1 | 3 (Ki) | [1] |
| CDK1/cyclin B | 30-300 | [1] | |
| CDK2/cyclin A | 30-300 | [1] | |
| CDK4/cyclin D1 | 30-300 | [1] | |
| CDK7/cyclin H | >300 | [1] | |
| This compound (MC180295) | CDK9/cyclin T1 | 20-fold higher selectivity for CDK9 vs other CDKs | [1] |
Note: Data for Flavopiridol's broader CDK inhibition is presented as a range from historical studies. This compound (MC180295) is noted for its high selectivity, a key design improvement.
Cellular Potency (Cell-Based Assays)
Cellular assays measure the ability of a compound to inhibit a biological process within a living cell, providing a more direct indication of potential therapeutic efficacy.
| Inhibitor | Cell Line(s) | Assay Type | IC50 (nM) | Source |
| Flavopiridol | Various Cancer Lines | Proliferation/Viability | ~16 - 130 | [1] |
| This compound (MC180295) | 46 Cancer Lines (Median) | Proliferation/Viability | 171 | [1] |
| AML (MLL-rearranged) | Proliferation/Viability | Highest Potency | [1] |
Note: The cellular potency of this compound (MC180295) is particularly high in Acute Myeloid Leukemia (AML) cell lines with MLL translocations, a cancer type known to be highly dependent on transcriptional regulation.[1]
Experimental Methodologies
The data presented in this guide are derived from standard, reproducible experimental protocols commonly used in drug discovery and development.
In Vitro CDK9 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the enzymatic activity of purified CDK9/cyclin T1 and the inhibitory effect of the compounds.
-
Reaction Setup : The kinase reaction is initiated by combining the CDK9/cyclin T1 enzyme, a peptide substrate (e.g., Cdk7/9tide), and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Inhibitor Addition : Test compounds (this compound or Flavopiridol) are serially diluted and added to the reaction wells. A DMSO control is run in parallel.
-
Incubation : The reaction is incubated at room temperature for a set period, typically 60 minutes, to allow for substrate phosphorylation.
-
ADP Detection : An ADP detection solution is added, containing a europium-labeled anti-ADP antibody, an Alexa Fluor™ 647-labeled ADP tracer, and EDTA to stop the kinase reaction.
-
Signal Measurement : The amount of ADP produced is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) reader. ADP generated by the kinase displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
-
Data Analysis : The signal is converted to percent inhibition relative to the DMSO control, and IC50 values are calculated using non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the CDK9 inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are normalized to untreated control cells to determine the percentage of cell viability. IC50 values are then calculated.
Western Blot for RNAPII Ser2 Phosphorylation
This technique is used to detect the levels of phosphorylated RNAPII, a direct downstream target of CDK9, to confirm on-target cellular activity.
-
Cell Lysis : Cells treated with inhibitors are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for RNAPII phosphorylated at Serine 2 (p-Ser2 RNAPII). A primary antibody for total RNAPII or a loading control (e.g., GAPDH, β-actin) is used for normalization.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis : The intensity of the bands is quantified to determine the relative change in p-Ser2 RNAPII levels upon inhibitor treatment.
Figure 2. Typical CDK9 Inhibitor Evaluation Workflow.
Conclusion
The comparison between Flavopiridol and the newer this compound (MC180295) illustrates the evolution of CDK inhibitor development. While Flavopiridol established CDK9 as a viable therapeutic target, its clinical utility has been hampered by off-target toxicities stemming from its pan-CDK inhibitory profile.[1] this compound (MC180295) exemplifies the progress made in designing highly selective inhibitors. Its potent and specific activity against CDK9 in both biochemical and cellular assays suggests a potentially wider therapeutic index and improved safety profile.[1] The strong preclinical efficacy, especially in malignancies known to be driven by transcriptional addiction like MLL-rearranged AML, positions this compound and similar next-generation inhibitors as highly promising candidates for further clinical investigation.
References
- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Specific CDK9 Inhibitors: A Comparative Guide
A comprehensive analysis of leading selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.
Introduction: Cyclin-Dependent Kinase 9 (CDK9) is a critical enzyme in the regulation of gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcriptional elongation.[1][2][3][4] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive therapeutic target.[5][6] The development of potent and specific CDK9 inhibitors is a key goal in cancer therapy to minimize off-target effects associated with pan-CDK inhibitors.[3][6]
While information regarding a compound specifically designated "Cdk9-IN-22" is not available in the public domain, this guide provides a comparative validation of several well-characterized and highly selective CDK9 inhibitors, offering a framework for evaluating novel therapeutic agents in this class. We will compare key performance metrics for inhibitors such as NVP-2 , LDC000067 , and AZD4573 , alongside the widely studied but less selective inhibitor Flavopiridol .
Comparative Performance of CDK9 Inhibitors
The efficacy and specificity of a CDK9 inhibitor are determined by its potency (measured as the half-maximal inhibitory concentration, IC50) against CDK9 and its selectivity over other kinases, particularly other members of the CDK family.
| Inhibitor | CDK9 IC50 (nM) | Selectivity (Fold-Increase in IC50 vs. CDK9) | Key Features |
| NVP-2 | < 0.514 | >700-fold vs. DYRK1B. Highly selective across a panel of 468 kinases. | A highly potent and selective aminopyrimidine-derived CDK9 inhibitor.[2] |
| LDC000067 | 44 ± 10 | >55-fold vs. CDK2; >125-fold vs. CDK1; >210-fold vs. CDK4; >227-fold vs. CDK6/7. | Exceeds the selectivity of Flavopiridol and DRB; ATP-competitive.[7] |
| AZD4573 | < 4 | >10-fold vs. CDKs 1-7. | Potent inhibitor that induces rapid apoptosis in hematologic cancer cell lines.[5] |
| Flavopiridol | ~3 (Kᵢ) | ~10-fold vs. other CDKs. Broad specificity. | First pan-CDK inhibitor to enter clinical trials; inhibits CDKs 1, 2, 4, 6, 7, and 9.[1][5][8] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcriptional Elongation
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is crucial for releasing RNA Polymerase II from promoter-proximal pausing, a key rate-limiting step in gene transcription. P-TEFb phosphorylates Negative Elongation Factors (NELF) and DSIF, as well as Serine 2 of the RNAP II CTD, which collectively promotes productive elongation.[2][9]
General Experimental Workflow for CDK9 Inhibitor Validation
The validation of a specific CDK9 inhibitor involves a multi-step process, starting from biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to assess its on-target effects and biological consequences.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate and compare CDK9 inhibitors.
1. In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK9/Cyclin T complex.
-
Objective: To determine the concentration of the inhibitor required to reduce CDK9 kinase activity by 50% (IC50).
-
Principle: A luminescent kinase assay (e.g., Kinase-Glo™) measures the amount of ATP remaining after a kinase reaction. Inhibition of CDK9 results in less ATP consumption and a higher luminescent signal.
-
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, add purified recombinant CDK9/Cyclin T1 enzyme to a kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the wells. Include a no-inhibitor control (DMSO vehicle).
-
Substrate & ATP: Add a suitable substrate (e.g., a peptide derived from the RNAP II CTD) and ATP to initiate the kinase reaction.[10] The final ATP concentration should be near its Km for the enzyme to accurately determine ATP-competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ Max) which lyses the components and measures the remaining ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
2. Western Blot for Cellular On-Target Engagement
This assay confirms that the inhibitor engages and blocks CDK9 activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Objective: To assess the reduction of Serine 2 phosphorylation on the C-terminal domain of RNA Polymerase II (p-RNAPII Ser2) in inhibitor-treated cells.
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MCF7) and allow them to adhere. Treat the cells with various concentrations of the CDK9 inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-RNAPII (Ser2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for total RNAP II and a loading control (e.g., GAPDH, β-Actin) on the same or a parallel blot to ensure equal loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative reduction in p-RNAPII Ser2 levels upon inhibitor treatment.[7]
-
3. Cell Viability Assay
This assay measures the cytotoxic or cytostatic effect of the CDK9 inhibitor on cancer cell lines.
-
Objective: To determine the inhibitor's effect on cell proliferation and survival.
-
Principle: An MTT or resazurin-based assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK9 inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Add MTT or resazurin reagent to each well and incubate for 2-4 hours to allow for the conversion of the dye by metabolically active cells.
-
Measurement: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50.
-
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Head-to-Head Comparison: Cdk9-IN-22 vs. SNS-032 for Cyclin-Dependent Kinase 9 Inhibition
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinase 9 (CDK9) have emerged as a promising strategy, primarily due to their role in regulating transcription of key oncogenes and survival proteins. This guide provides a detailed head-to-head comparison of two CDK9 inhibitors: Cdk9-IN-22 and the well-characterized clinical candidate, SNS-032. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Executive Summary
Both this compound and SNS-032 are potent inhibitors of CDK9. SNS-032, a multi-kinase inhibitor, targets CDK2, CDK7, and CDK9, and has been extensively studied in preclinical and clinical settings. In contrast, this compound is a more recently identified compound with potent biochemical activity against CDK9. While comprehensive public data on this compound is limited, available information suggests it is a potent and potentially selective CDK9 inhibitor. This guide compiles the available quantitative data, outlines key experimental protocols, and provides visualizations of the relevant biological pathways.
Data Presentation
Table 1: Biochemical Activity of this compound and SNS-032
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | CDK9 | 10.4[1] | |
| CDK (general) | 876.2[1] | Panel of CDKs not specified. | |
| SNS-032 | CDK9 | 4[2][3][4] | Also known as BMS-387032. |
| CDK2 | 38[2][3][4] | ||
| CDK7 | 62[2][3][4] | ||
| CDK1 | 480[2][4] | ||
| CDK4 | 925[2][4] |
Table 2: Cellular Activity of this compound and SNS-032
| Inhibitor | Cell Line | Assay | IC50 / Effect |
| This compound | Not Specified | Apoptosis Induction | Induces apoptosis[1] |
| Not Specified | Cell Cycle Analysis | G2/M phase arrest[1] | |
| Not Specified | Western Blot | Decreases p-RNAPII (S2) and CDK9 protein expression[1] | |
| SNS-032 | RPMI-8226 (Multiple Myeloma) | Apoptosis Induction | IC90 of 300 nM sufficient to commit cells to apoptosis[3] |
| B-ALL cell lines (NALM6, REH, SEM, RS411) | Cell Viability (CTG Assay) | IC50 values of 200 nM, 200 nM, 350 nM, and 250 nM, respectively[5] | |
| Breast Cancer (MCF-7, MDA-MB-435) | Proliferation | Dose-dependent inhibition[6] | |
| DLBCL (SU-DHL-4, SU-DHL-2) | Cell Viability | IC50 < 1 µM[7] |
Mechanism of Action
Both this compound and SNS-032 exert their primary anti-cancer effects through the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, these compounds prevent the phosphorylation of RNAPII, leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs. These often include critical survival proteins and oncogenes such as Mcl-1 and c-Myc. The depletion of these anti-apoptotic and pro-proliferative proteins ultimately leads to cell cycle arrest and apoptosis in cancer cells.
SNS-032 also inhibits CDK2 and CDK7. Inhibition of CDK2 can contribute to cell cycle arrest, while inhibition of CDK7, a component of the CDK-activating kinase (CAK) complex, can also impact transcription and cell cycle progression.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant CDK9/Cyclin T1 enzyme, a suitable kinase substrate (e.g., a peptide derived from the RNAPII CTD), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or SNS-032) are added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour) to allow for phosphorylation of the substrate.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound or SNS-032) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the inhibitor for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins.
-
Cell Lysis: After treatment with the inhibitor, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-cleaved PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured on X-ray film or with a digital imager.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.
Conclusion
SNS-032 is a well-documented inhibitor of CDK9, with additional activity against CDK2 and CDK7, and has a substantial body of preclinical and clinical data supporting its mechanism of action and anti-tumor effects. This compound is a potent biochemical inhibitor of CDK9 with reported cellular effects on apoptosis and the cell cycle.
For researchers considering these inhibitors, the choice will depend on the specific research question. SNS-032 offers the advantage of extensive characterization and a known profile in various cancer models. This compound, based on the limited available data, may offer a different selectivity profile and warrants further investigation to fully understand its therapeutic potential. A direct, side-by-side experimental comparison of these two compounds in the same cellular and in vivo models would be necessary to definitively determine their relative efficacy and selectivity. The information and protocols provided in this guide serve as a foundation for such comparative studies.
References
- 1. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synthesis and biological evaluation of 3-heterocyclyl-7,8,9,10-tetrahydro-(7,10-ethano)-1,2,4-triazolo[3,4-a]phthalazines and analogues as subtype-selective inverse agonists for the GABA(A)alpha5 benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Selectivity Landscape: A Comparative Guide to CDK9 Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. While specific cross-reactivity studies for Cdk9-IN-22 are not publicly available, this guide provides a comparative analysis of alternative, well-characterized CDK9 inhibitors, offering insights into their selectivity and the methodologies used to assess them.
This guide focuses on a selection of commercially available CDK9 inhibitors, presenting their performance data and the experimental protocols for key assays. By examining the selectivity of these compounds, researchers can make more informed decisions when selecting the appropriate tool compound for their studies.
Comparative Selectivity of CDK9 Inhibitors
The following table summarizes the inhibitory activity and selectivity of several CDK9 inhibitors against a panel of kinases. The data is compiled from various sources and presented to facilitate a cross-compound comparison. It is important to note that assay conditions can vary between studies, potentially influencing the observed potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes |
| NVP-2 | CDK9/CycT1 | < 0.514[1] | Highly selective with an S(1) score of 0.005 against 468 kinases. The only other kinases inhibited by more than 99% were DYRK1B (IC50 = 350 nM) and showed significant binding to CDK7 and CDK13.[1] |
| KB-0742 | CDK9/cyclin T1 | 6 | Demonstrates over 50-fold selectivity against a broad panel of CDKs and over 100-fold selectivity against cell-cycle CDKs (CDK1–6).[2] |
| Atuveciclib (BAY-1143572) | CDK9/CycT | 13 | Exhibits high selectivity for CDK9, being more than 50-fold more selective against other CDKs.[2] |
| Enitociclib (BAY 1251152) | CDK9 | 3 | Shows at least 50-fold selectivity against other CDKs in enzymatic assays. |
| AZD4573 | CDK9 | < 4 | Displays high selectivity versus other kinases, including other members of the CDK family. |
| MC180295 | CDK9 | 5 | At least 22-fold more selective for CDK9 over other CDKs. |
Signaling Pathway of CDK9 in Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription. The following diagram illustrates the canonical signaling pathway involving CDK9.
Caption: The signaling pathway of CDK9 in regulating transcriptional elongation.
Experimental Methodologies
Accurate assessment of inhibitor selectivity is crucial. The following sections detail a common experimental workflow and a specific protocol for determining kinase inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases, a process often referred to as kinome scanning.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. This luminescent assay is suitable for high-throughput screening of kinase inhibitors.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase of interest (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate
-
Test inhibitor (e.g., this compound)
-
Kinase buffer (specific to the kinase being assayed)
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer.
-
In a multi-well plate, add the following components in order:
-
Kinase buffer
-
Test inhibitor (or vehicle control)
-
Kinase-specific substrate
-
Kinase
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
While direct comparative data for this compound is not currently in the public domain, this guide provides a framework for understanding and evaluating the cross-reactivity of CDK9 inhibitors. The presented data for alternative compounds highlights the varying degrees of selectivity that can be achieved. For researchers utilizing any kinase inhibitor, it is imperative to either consult manufacturer-provided selectivity data or independently assess the cross-reactivity profile against a relevant panel of kinases to ensure the validity and specificity of their experimental findings. The provided experimental workflow and protocol offer a starting point for such validation studies.
References
Cdk9-IN-22 vs. Pan-CDK Inhibitors: A Comparative Guide for Cancer Research
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets due to their fundamental roles in cell cycle regulation and transcription. While early efforts focused on broad-spectrum pan-CDK inhibitors, the field is increasingly moving towards more selective agents. This guide provides a detailed comparison of Cdk9-IN-22, a selective CDK9 inhibitor, and established pan-CDK inhibitors, offering researchers a comprehensive resource to inform their studies.
Executive Summary
Selective CDK9 inhibitors like this compound offer a more targeted approach to cancer therapy by primarily disrupting transcriptional processes essential for tumor cell survival. This contrasts with pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, which impact both transcription and cell cycle progression through the inhibition of multiple CDKs. The key distinction lies in the improved selectivity of this compound, which is anticipated to translate into a more favorable therapeutic window with reduced off-target effects and associated toxicities. This guide will delve into the quantitative differences in their inhibitory profiles, their distinct mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The selectivity of a CDK inhibitor is paramount to its therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and representative pan-CDK inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Selective and Pan-CDK Inhibitors
| Inhibitor | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK7/CycH | CDK9/CycT1 |
| This compound (and analogs) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | <10 |
| Flavopiridol | 30 | 170 | 100 | - | 60 | 300 | 10 [1] |
| Dinaciclib | 1 | 1 | 4 | 1 | - | - | 4 [2] |
Note: Data for this compound and its analogs are compiled from various sources reporting high selectivity for CDK9. Specific IC50 values for this compound against a full panel are not publicly available in a single source; however, compounds like NVP-2 and KB-0742, which are highly selective for CDK9, show IC50 values well above 1µM for other CDKs.[2][3][4]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-CDK inhibitors lies in their target scope and subsequent cellular consequences.
This compound: Precision Targeting of Transcriptional Addiction
Cdk9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a critical enzyme that phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in releasing it from promoter-proximal pausing and enabling productive transcription elongation.[5][6] Many cancer cells are "transcriptionally addicted," meaning they rely on the high-level expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and oncoproteins (e.g., MYC) for their survival and proliferation.
This compound, by selectively inhibiting CDK9, effectively shuts down this critical transcriptional machinery. This leads to a rapid decrease in the levels of key survival proteins, ultimately triggering apoptosis in cancer cells.
Pan-CDK Inhibitors: A Multi-pronged but Less Discriminating Assault
Pan-CDK inhibitors like Flavopiridol and Dinaciclib cast a wider net, inhibiting multiple CDKs involved in both transcription (CDK7, CDK9) and cell cycle control (CDK1, CDK2, CDK4, CDK6).[1][7] This broad inhibition leads to a dual mechanism of action:
-
Transcriptional Inhibition: Similar to this compound, they inhibit CDK9, leading to the downregulation of anti-apoptotic and oncogenic proteins.
-
Cell Cycle Arrest: By inhibiting cell cycle CDKs, they block the progression of cells through different phases of the cell cycle. For example, inhibition of CDK4/6 leads to a G1 arrest, while inhibition of CDK1/2 causes arrest at the G1/S and G2/M transitions.[8]
While this multi-targeted approach can be potent, the lack of selectivity often results in significant toxicity to normal, healthy cells, which also rely on these CDKs for their proliferation.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by selective CDK9 inhibition versus pan-CDK inhibition.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the IC50 values and selectivity profile of CDK inhibitors.
Objective: To measure the enzymatic activity of a specific CDK in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK9/CycT1, CDK2/CycA)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9][10]
-
ATP (at a concentration close to the Km for the specific CDK)
-
Substrate (e.g., a peptide substrate with a phosphorylation site for the specific CDK, or a protein like Histone H1)[9]
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).
-
Add 2 µL of the CDK/Cyclin enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[9][10]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a CDK inhibitor.
Materials:
-
Cancer cell line of interest
-
CDK inhibitor (this compound or pan-CDK inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the CDK inhibitor for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to determine the percentage of:
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To assess the effect of CDK inhibitors on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
CDK inhibitor (this compound or pan-CDK inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the CDK inhibitor as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing a selective CDK9 inhibitor with a pan-CDK inhibitor.
Conclusion
The choice between a selective CDK9 inhibitor like this compound and a pan-CDK inhibitor depends on the specific research question and therapeutic strategy. Selective CDK9 inhibitors offer a more refined tool to probe the consequences of transcriptional dysregulation in cancer and hold the promise of a better-tolerated therapeutic agent. Pan-CDK inhibitors, while potent, come with the caveat of broader cellular effects and potential for increased toxicity. The data and protocols presented in this guide are intended to equip researchers with the necessary information to make informed decisions and design robust experiments to further elucidate the roles of these important classes of anti-cancer agents.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Benchmarking Cdk9-IN-22 Against Next-Generation CDK9 Inhibitors: A Comparative Guide
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for releasing paused polymerase into productive gene transcription.[1][2][3][4] In many cancers, particularly those addicted to the transcription of short-lived oncoproteins like MYC and MCL-1, CDK9 activity is dysregulated, making it a prime therapeutic target.[5][6][7][8]
The landscape of CDK9 inhibitors has evolved from first-generation, non-selective pan-CDK inhibitors (e.g., flavopiridol) to highly selective next-generation compounds with improved therapeutic windows.[5][7] These newer agents demonstrate greater potency and specificity, leading to more targeted anti-tumor activity and reduced off-target toxicities.[6] This guide provides an objective comparison of Cdk9-IN-22, a research-focused chemical probe, against several prominent next-generation CDK9 inhibitors that have advanced to preclinical and clinical studies.
Data Presentation: Quantitative Comparison of CDK9 Inhibitors
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and selected next-generation CDK9 inhibitors. Direct comparison should be approached with caution, as experimental conditions such as ATP concentration can significantly influence IC50 values.[7]
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK9 (nM) | CDK2 (nM) | CDK7 (nM) | Selectivity (CDK2/CDK9) | Selectivity (CDK7/CDK9) |
| SNS-032 | 4[9] | 38[9] | 62[9] | 9.5x | 15.5x |
| Atuveciclib (BAY 1143572) | 13[7] | >650 | >650 | >50x | >50x |
| Enitociclib (VIP152) | N/A | N/A | N/A | Highly Selective[5] | Highly Selective[5] |
| AZD4573 | < 4[10] | >40 | N/A | >10x | N/A |
| KB-0742 | 6[7] | >300 | >300 | >50x | >50x |
| NVP-2 | < 0.514[11] | N/A | >10,000[11] | N/A | >19,455x |
| This compound | Data not available in searched literature | Data not available | Data not available | N/A | N/A |
N/A: Data not available in the provided search results. Selectivity is a calculated ratio of IC50 values.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) |
| SNS-032 | MOLT-4 (Leukemia) | 173[11] |
| CDDD11-8 | MDA-MB-453 (TNBC) | 281[12] |
| MDA-MB-468 (TNBC) | 342[12] | |
| MDA-MB-231 (TNBC) | 658[12] | |
| NVP-2 | MOLT-4 (Leukemia) | 9[11] |
| ABC1183 | Various Cancer Lines | 63 - 2800[13] |
| This compound | Data not available in searched literature | Data not available |
TNBC: Triple-Negative Breast Cancer.
Signaling Pathway and Experimental Workflow Visualizations
CDK9 Signaling Pathway in Transcriptional Elongation
The following diagram illustrates the central role of the P-TEFb complex (CDK9/Cyclin T1) in overcoming transcriptional pausing.
Caption: The CDK9/P-TEFb complex phosphorylates RNAPII and negative elongation factors to promote gene transcription.
General Experimental Workflow for CDK9 Inhibitor Benchmarking
This diagram outlines a typical pipeline for evaluating and comparing the efficacy of novel CDK9 inhibitors.
Caption: A multi-stage workflow for benchmarking CDK9 inhibitors, from biochemical assays to in vivo efficacy models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
1. In Vitro Kinase Assay (CDK9/Cyclin T1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK9/Cyclin T1 complex.
-
Objective: To determine the IC50 value of inhibitors against CDK9.
-
Materials: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., derived from the RNAPII CTD), ATP, kinase assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, the CDK9/Cyclin T1 enzyme, and the inhibitor solution. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (phosphorylated substrate) or remaining ATP using a suitable detection reagent and a luminometer or spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability / Anti-proliferative Assay
This assay measures the effect of CDK9 inhibitors on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Materials: Cancer cell lines (e.g., MCF-7 for breast cancer, MOLT-4 for leukemia), appropriate culture medium, serum, 96-well cell culture plates, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere and resume growth overnight.
-
Treat the cells with a range of concentrations of the CDK9 inhibitor. Include a vehicle-only (DMSO) control.
-
Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the IC50 value.
-
3. Western Blot Analysis for Target Engagement
This technique is used to detect changes in the levels of specific proteins, confirming that the inhibitor is hitting its target within the cell.
-
Objective: To measure the reduction in phosphorylation of RNAPII at Serine 2 (a direct CDK9 target) and the downregulation of downstream proteins like MCL-1.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MCL-1, anti-Actin or GAPDH as a loading control), HRP-conjugated secondary antibodies, and an ECL detection reagent.
-
Procedure:
-
Treat cells with the CDK9 inhibitor at various concentrations and for different time points.
-
Harvest the cells and prepare total protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control to compare protein levels across different treatments.
-
4. In Vivo Tumor Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of a CDK9 inhibitor in a living system.
-
Objective: To assess the ability of a CDK9 inhibitor to suppress tumor growth in vivo.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells for implantation, test compound formulated for in vivo administration, calipers, and analytical balance.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the CDK9 inhibitor and the vehicle control according to a predetermined dose and schedule (e.g., daily oral gavage or intravenous injection).
-
Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or IHC).
-
Plot the mean tumor volume over time for each group to evaluate treatment efficacy. Calculate Tumor Growth Inhibition (TGI).
-
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leading CDK9 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation.[1] In many cancers, this process is hijacked to ensure the continuous expression of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, rendering cancer cells dependent on CDK9 activity for their survival and proliferation.[2][3] Consequently, the inhibition of CDK9 presents a promising strategy to selectively induce apoptosis in malignant cells.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become the gold standard in preclinical oncology research. These models are lauded for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive evaluation of therapeutic efficacy than traditional cell line-derived xenografts.[4][5] This guide provides a comparative overview of the validation of several prominent CDK9 inhibitors in PDX models, offering a valuable resource for researchers in the field. While this guide aims to be comprehensive, the availability of public data on specific compounds can vary. Notably, information regarding a compound referred to as "Cdk9-IN-22" is not available in the public domain at the time of this writing. Therefore, this guide will focus on well-characterized CDK9 inhibitors with published PDX data.
CDK9 Signaling Pathway
The canonical CDK9 signaling pathway leading to transcriptional elongation is depicted below. Inhibition of CDK9 blocks this cascade, leading to a downstream reduction in the transcription of key oncogenes and survival factors.
Comparative Performance of CDK9 Inhibitors in PDX Models
The following table summarizes the publicly available data on the efficacy of various CDK9 inhibitors in different patient-derived xenograft models. This data highlights the anti-tumor activity of these compounds across a range of cancer types.
| CDK9 Inhibitor | Cancer Type (PDX Model) | Key Findings | Citation(s) |
| AZD4573 | Acute Myeloid Leukemia (AML) | In 5 out of 9 AML PDX models, treatment resulted in a >50% reduction of leukemic blasts in the bone marrow. Showed significant antitumor activity in disseminated leukemia and lymphoma PDX models. | [1][3] |
| Angioimmunoblastic T-cell Lymphoma | Treatment led to a significant increase in apoptosis of CD45+ tumor cells. | [3] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Induced in vivo tumor regressions in PDX models expressing Bfl-1. | [3] | |
| KB-0742 | Triple-Negative Breast Cancer (TNBC) | Demonstrated tumor growth inhibition in MYC-amplified TNBC PDX models. Response correlated with MYC amplification/expression. | [6][7][8] |
| Ovarian Cancer | Showed good response in ovarian cancer PDX models, with tumor regressions observed. | [6] | |
| Small-Cell Lung Cancer (SCLC) | Active in three transcription factor-driven subtypes of SCLC. Tumor growth inhibition ranged from 54% to 92%, with regressions in two of four models. | [6] | |
| Flavopiridol | Anaplastic Thyroid Cancer (ATC) | Significantly inhibited tumor growth in a PDX model of ATC. | [9] |
| Cholangiocarcinoma | Potently reduced tumor growth in a xenograft model. | [10][11][12] | |
| Seliciclib | Glioblastoma (GBM) | In combination with drozitumab, extended survival in an orthotopic GBM PDX model, though toxicity was observed at the required doses. | [13] |
| Breast Cancer | Enhanced the antitumor effect of doxorubicin in an MCF7 xenograft model without increased toxicity. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the validation of CDK9 inhibitors in PDX models.
Establishment of Patient-Derived Xenografts
A general workflow for establishing PDX models is outlined below. Specifics such as the mouse strain and implantation site may vary depending on the tumor type.
-
Tumor Acquisition and Implantation : Fresh tumor tissue is obtained from consenting patients and transported in a sterile medium on ice. The tissue is then mechanically minced and/or enzymatically digested to create small fragments or a cell suspension. These are subsequently implanted, often subcutaneously or orthotopically, into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[15][16][17]
-
Tumor Growth and Passaging : Tumor growth is monitored regularly using calipers. Once tumors reach a specified size (e.g., 1-1.5 cm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[16]
-
Model Characterization : Established PDX models are typically characterized to ensure they retain the key features of the original patient tumor. This can include histological analysis, immunohistochemistry, and genomic profiling.[5]
In Vivo Efficacy Studies
The following outlines a typical in vivo efficacy study design in PDX models.
-
Animal Grouping and Treatment Initiation : Once tumors in the PDX-bearing mice reach a palpable size, the animals are randomized into treatment and control groups. Treatment is initiated with the CDK9 inhibitor, often administered via oral gavage or intraperitoneal injection, at a predetermined dose and schedule. A vehicle control group receives the formulation without the active compound.[9]
-
Monitoring Tumor Growth and Toxicity : Tumor volume is measured at regular intervals throughout the study. Animal body weight and general health are also monitored to assess treatment-related toxicity.[9][14]
-
Endpoint and Analysis : The study is typically terminated when tumors in the control group reach a predetermined endpoint. Tumors are then excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth inhibition between the treated and control groups.[9] Further pharmacodynamic analyses, such as Western blotting or immunohistochemistry for downstream markers of CDK9 activity (e.g., p-Ser2 RNAPII, MCL-1), can be performed on the excised tumors.[7]
Conclusion
The validation of CDK9 inhibitors in patient-derived xenograft models provides crucial preclinical evidence of their potential as anti-cancer therapeutics. The data summarized in this guide demonstrates that inhibitors such as AZD4573 and KB-0742 show significant efficacy in PDX models of various hematological and solid tumors. While direct comparative data between all available CDK9 inhibitors in the same PDX models is limited, the existing evidence strongly supports the continued investigation of this class of drugs. Future studies involving head-to-head comparisons in well-characterized PDX models will be invaluable in identifying the most promising candidates for clinical development and in defining the patient populations most likely to benefit from CDK9-targeted therapies. The detailed experimental protocols provided herein offer a framework for conducting such vital preclinical research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | Nasdaq [nasdaq.com]
- 7. tempus.com [tempus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Tale of Two Modalities: A Comparative Analysis of CDK9 Inhibition vs. Degradation
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal player due to its critical role in transcriptional regulation.[1][2][3] Dysregulation of CDK9 activity is a hallmark of various malignancies, making it an attractive therapeutic target.[4][5] This guide provides a comparative analysis of two distinct strategies to modulate CDK9 function: direct inhibition with small molecules and targeted degradation using Proteolysis Targeting Chimeras (PROTACs).
For this analysis, we will compare a representative highly selective CDK9 inhibitor, drawing upon the characteristics of molecules like NVP-2 and AT7519, with a well-characterized CDK9 PROTAC degrader, such as THAL-SNS-032 or dCDK9-202. This guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Mechanism of Action: Inhibition vs. Degradation
CDK9 Inhibitors are small molecules that typically function as ATP-competitive agents. They bind to the active site of CDK9, preventing the phosphorylation of its substrates, most notably the C-terminal domain of RNA Polymerase II (RNAP II).[1] This inhibition of kinase activity leads to a halt in transcriptional elongation, which disproportionately affects the expression of short-lived oncoproteins like MYC and MCL-1, thereby inducing apoptosis in cancer cells.[1][6]
CDK9 PROTAC Degraders , in contrast, are heterobifunctional molecules. One end of the PROTAC binds to CDK9, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[7][9] This approach not only ablates the kinase activity of CDK9 but also eliminates the protein scaffold, potentially mitigating non-catalytic functions and offering a more sustained and profound biological effect.[10][11]
Quantitative Performance Data
The following tables summarize the key performance metrics for a representative selective CDK9 inhibitor and a CDK9 PROTAC degrader, based on publicly available data for similar compounds.
| Parameter | Selective CDK9 Inhibitor (e.g., NVP-2) | CDK9 PROTAC Degrader (e.g., dCDK9-202) | Reference |
| Mechanism | Kinase Activity Inhibition | Protein Degradation | [1][12] |
| Target Engagement | Reversible binding to ATP pocket | Formation of a ternary complex with CDK9 and E3 ligase | [13][14] |
| Potency (IC50 - Inhibition) | Sub-nanomolar to low nanomolar (e.g., <0.514 nM for NVP-2) | Varies depending on the warhead (e.g., low nanomolar for the inhibitor component) | [13][15] |
| Potency (DC50 - Degradation) | Not Applicable | Low nanomolar (e.g., 3.5 nM for dCDK9-202) | [12] |
| Cellular Antiproliferative Activity (IC50) | Low nanomolar (e.g., 9 nM for NVP-2 in MOLT4 cells) | Low nanomolar (e.g., 8.5 nM for dCDK9-202 in TC-71 cells) | [12][13] |
| Selectivity | Can be highly selective for CDK9 over other CDKs, but off-target effects on other kinases can occur. | Can exhibit high selectivity for CDK9 degradation even if the warhead is a pan-CDK inhibitor. | [4][13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for CDK9 Inhibitor)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of CDK9 by 50% (IC50).
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
ATP
-
Substrate peptide (e.g., a peptide derived from the RNAP II CTD)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test inhibitor (e.g., NVP-2)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the CDK9 inhibitor in DMSO.
-
In a 384-well plate, add the CDK9/Cyclin T1 enzyme to the kinase buffer.
-
Add the diluted inhibitor to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for PROTAC-Induced Degradation
Objective: To determine the concentration of the PROTAC required to degrade 50% of the target protein (DC50) and to assess the kinetics of degradation.
Materials:
-
Cancer cell line of interest (e.g., MOLT4, TC-71)
-
CDK9 PROTAC degrader (e.g., dCDK9-202)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-CDK9, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK9 PROTAC for a fixed time point (e.g., 6 hours for DC50 determination) or with a fixed concentration for various time points (for kinetic analysis).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the CDK9 signal to the loading control.
-
Calculate the percentage of CDK9 remaining relative to a vehicle-treated control.
-
Determine the DC50 value by plotting the percentage of remaining protein against the PROTAC concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the distinct modes of action, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of a CDK9 inhibitor.
Caption: Mechanism of a CDK9 PROTAC degrader.
Caption: Workflow for comparing CDK9 inhibitors and PROTACs.
Concluding Remarks
Both selective CDK9 inhibitors and PROTAC degraders represent promising therapeutic strategies for cancers dependent on CDK9 activity. While inhibitors offer a direct and rapid means of blocking kinase function, PROTACs provide a distinct advantage by eliminating the entire protein, which can lead to a more durable response and potentially overcome resistance mechanisms associated with inhibitor binding site mutations.
The choice between these two modalities will likely depend on the specific cancer context, the desired pharmacological profile, and the potential for off-target effects. As research progresses, head-to-head preclinical and clinical studies will be crucial in elucidating the full therapeutic potential of each approach and defining their optimal application in oncology. The development of highly selective and potent compounds from both classes continues to be an active and promising area of cancer drug discovery.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Cdk9-IN-22: A Procedural Guide
For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of Cdk9-IN-22, a cyclin-dependent kinase 9 (CDK9) inhibitor.
Important Notice: As of the latest search, a specific Safety Data Sheet (SDS) for a compound designated "this compound" is not publicly available. The disposal procedures outlined below are based on general best practices for research-grade kinase inhibitors and may not be exhaustive or specific to this compound. Users must consult the manufacturer- or supplier-provided Safety Data Sheet for this compound before handling or disposal.
General Safety and Handling Precautions
When handling any research chemical for which a specific SDS is not immediately available, it is imperative to treat the substance as hazardous. The following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in areas where chemicals are handled.
Step-by-Step Disposal Procedure for Research-Grade Kinase Inhibitors
The following is a generalized procedure for the disposal of small quantities of research-grade kinase inhibitors like this compound. This procedure should be adapted to comply with local, state, and federal regulations, and the specific guidance in the compound's SDS.
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound, which must be obtained from the supplier, will provide specific information on its hazards, handling, and disposal requirements.
-
Assess Hazardous Characteristics: Based on the SDS, determine the specific hazards of this compound (e.g., toxicity, reactivity, flammability).
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by the SDS and your institution's waste management guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity, and any relevant hazard warnings (e.g., "Toxic," "Handle with Care").
-
Waste Disposal Request: Follow your institution's established procedures for chemical waste pickup and disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, as recommended by general laboratory procedures, but the SDS may specify a different decontaminating agent). Dispose of all contaminated materials (e.g., pipette tips, gloves, wipes) as hazardous waste.
Quantitative Data for this compound
The following table provides a template for the kind of quantitative data that would be found in the Safety Data Sheet for this compound. Researchers should populate this table with information from the specific SDS for the compound they are using.
| Parameter | Value | Source |
| Molecular Formula | To be determined from SDS | Supplier's SDS |
| Molecular Weight | To be determined from SDS | Supplier's SDS |
| CAS Number | To be determined from SDS | Supplier's SDS |
| Physical State | To be determined from SDS | Supplier's SDS |
| Solubility | To be determined from SDS | Supplier's SDS |
| LD50 (Oral, Rat) | To be determined from SDS | Supplier's SDS |
| Hazard Class | To be determined from SDS | Supplier's SDS |
| Disposal Code | To be determined from institutional EHS & SDS | EHS Office |
Experimental Protocols
As no specific disposal experiments for "this compound" are available in the public domain, a detailed experimental protocol for its disposal cannot be provided. The primary "protocol" for safe disposal is the adherence to the procedures outlined in the manufacturer's Safety Data Sheet and institutional EHS guidelines.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
By adhering to these guidelines and, most importantly, the specific instructions within the manufacturer-provided Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
Essential Safety and Handling Protocols for Cdk9-IN-22
This document provides crucial safety and logistical information for the handling and disposal of Cdk9-IN-22, a potent cyclin-dependent kinase 9 (CDK9) inhibitor. As specific safety data for "this compound" is not publicly available, this guidance is based on the established protocols for similar small molecule kinase inhibitors, such as CDK9-IN-10 and CDK9-PROTACs, which are used in research settings for cancer therapy development.[1][2][3][4][5] Researchers must treat this compound as a potentially hazardous compound and adhere to strict laboratory safety standards.
Hazard Identification and Immediate Precautions
While a specific Safety Data Sheet (SDS) for this compound is unavailable, analogous compounds are classified with potential hazards. For instance, some CDK9-targeting compounds are considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Given that CDK9 inhibitors are designed to induce apoptosis (cell death) in cancer cells, they should be handled as cytotoxic agents.[4][6]
Core Precautions:
-
Avoid Exposure: Prevent contact with skin and eyes, and avoid inhalation of dust or aerosols.[2][3]
-
Controlled Environment: Handle the compound exclusively in designated areas with appropriate exhaust ventilation, such as a certified chemical fume hood.[2][3]
-
Emergency Equipment: Ensure an accessible safety shower and eyewash station are available in the immediate work area.[2][3]
Personal Protective Equipment (PPE)
A comprehensive barrier between the researcher and the compound is mandatory. The required PPE should be worn at all times when handling this compound and includes:
-
Hand Protection: Wear impervious, disposable gloves (double-gloving is recommended).[7] Gloves must be tested for resistance to chemicals.
-
Body Protection: A lab coat or an impervious protective gown is required to prevent skin contamination.[3][8] For tasks with a higher risk of spills, a poly-coated gown should be considered.[9]
-
Eye Protection: Safety glasses with side shields or safety goggles are the minimum requirement.[3][7]
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing solid compound, preparing stock solutions), a suitable respirator or handling within a ventilated enclosure like a fume hood is necessary.[3][7]
Operational Plan: Handling and Storage
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated, and designated area.[2][3]
-
Protect from direct sunlight, moisture, and sources of ignition.[2][3]
B. Handling the Solid Compound (Powder):
-
Perform all manipulations within a chemical fume hood to avoid inhalation of fine particles.
-
Use appropriate tools (e.g., chemical-resistant spatulas) for weighing and transferring the powder.
-
Avoid actions that could generate dust. If weighing outside a ventilated enclosure is unavoidable, use a balance with a draft shield.
C. Preparing Solutions:
-
Add solvent to the solid compound slowly to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
If using a solvent, be aware of its specific hazards and handling requirements.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use. Dispose of the cleaning materials as solid hazardous waste.
Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.
Quantitative Safety and Storage Data
The following table summarizes key quantitative data based on representative CDK9 inhibitors. Researchers should always refer to the supplier-specific information for the exact compound being used.
| Parameter | Specification | Source Compounds |
| Storage Temperature (Powder) | 4°C or -20°C | CDK9-IN-10, CDK9-PROTAC |
| Storage Temperature (In Solvent) | -20°C (1 month) or -80°C (6 months) | CDK9-IN-10, CDK9-PROTAC |
| Chemical Stability | Stable under recommended storage conditions. | CDK9-IN-10 |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | CDK9-IN-10 |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CDK9-PROTAC|2118356-96-8|MSDS [dcchemicals.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
